molecular formula C11H18N4 B1526542 1-(6-Ethylpyrimidin-4-yl)piperidin-4-amine CAS No. 1239786-88-9

1-(6-Ethylpyrimidin-4-yl)piperidin-4-amine

Cat. No.: B1526542
CAS No.: 1239786-88-9
M. Wt: 206.29 g/mol
InChI Key: DKOJTHRCRZCOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Ethylpyrimidin-4-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(6-ethylpyrimidin-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-10-7-11(14-8-13-10)15-5-3-9(12)4-6-15/h7-9H,2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOJTHRCRZCOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Engineering Precision: The Pyrimidine-Piperidine Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the design of small-molecule kinase inhibitors requires a delicate balance of binding affinity, selectivity, and pharmacokinetic (PK) viability. As a Senior Application Scientist, I frequently leverage privileged pharmacophores to solve these multidimensional challenges. The pyrimidine-piperidine scaffold has emerged as a structurally modular and highly effective core in modern drug discovery. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structural rationale, synthetic assembly, and biological validation protocols.

Structural and Mechanistic Rationale

The success of the pyrimidine-piperidine hybrid lies in its dual-functionality, seamlessly bridging the hydrophobic, highly conserved ATP-binding pocket with the solvent-exposed regions of the kinase.

The Pyrimidine Core: The Hinge Binder

The pyrimidine ring acts as a highly efficient ATP-mimetic. It anchors the inhibitor within the kinase hinge region by forming critical bidentate hydrogen bonds with the backbone amides of the kinase (e.g., the Leu83 residue in CDK2)[1]. However, relying solely on flat, aromatic systems often leads to poor aqueous solubility and promiscuous binding across the kinome, driving off-target toxicity.

The Piperidine Vector: Solubility and Selectivity

To break the molecular planarity, the sp3-hybridized piperidine ring is introduced. This non-planar ring provides a three-dimensional vector that directs functional groups out of the binding pocket and into the solvent channel or ribose-binding pocket[2].

  • Causality in Design: The basic nitrogen of the piperidine ring is typically protonated at physiological pH. This ionization drastically improves the aqueous solubility and oral bioavailability of the compound. Furthermore, the stereochemistry of the piperidine substituents can be precisely engineered to tune selectivity or induce target degradation without compromising the core binding affinity[2].

SAR_Scaffold Core Pyrimidine-Piperidine Core Hinge Pyrimidine Ring (Hinge Binder) Core->Hinge Solvent Piperidine Ring (Solvent Channel) Core->Solvent Sub1 C2/C4 Substitution (Potency & Selectivity) Hinge->Sub1 Sub2 N-Alkylation (PK/Solubility) Solvent->Sub2

Logical SAR breakdown of the pyrimidine-piperidine scaffold in kinase inhibitors.

Quantitative Profiling and Case Studies

The pyrimidine-piperidine architecture is not limited to a single kinase family. Recent literature demonstrates its broad applicability across various targets, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and even in the design of Proteolysis-Targeting Chimeras (PROTACs).

For instance, Wang et al. developed pyrimidine-piperidine derivatives that induce potent cell cycle arrest at the G0, G1, and S phases in breast cancer models by targeting CDK2[1]. Similarly, structural modifications of this scaffold have yielded exceptional VEGFR-2 inhibitors with nanomolar efficacy[3]. Beyond traditional inhibition, the scaffold has been utilized to design degraders for BCR-ABL (using a pyrimidine linker)[4] and the BCL6 transcriptional repressor, where the solvent-exposed piperidine is critical for degradation[2]. It has also shown utility against non-kinase targets like thymidylate synthase[5].

Table 1: Comparative In Vitro Activity of Selected Derivatives
Compound DesignatorTarget ProteinInhibitory Activity (IC50)Key Structural FeatureRef.
St. 12 CDK2Potent (Cell cycle arrest)4-methoxy phenyl amide[1]
Compound 22 VEGFR-21.33 nMPyridine-pyrimidine-piperidine[3]
DMP11 (PROTAC) BCR-ABL0.261 nM (K562 cells)10-carbon linker on pyrimidine[4]
Compound 5h Thymidylate Synthase15.70 µM (SW480 cells)6-(4-aminopiperidin-1-yl)[5]
CCT373566 BCL6 (Degrader)High AffinitySolvent-exposed piperidine[2]

Synthetic Methodology: Assembly of the Pharmacophore

To construct these molecules, we employ a highly robust, self-validating synthetic workflow. The following protocol details the Nucleophilic Aromatic Substitution (SNAr) approach to assemble a prototypical 6-(4-aminopiperidin-1-yl)-pyrimidine core[5].

Step 1: Benzylation of the Pyrimidine Core

Procedure: React 3-methyl-6-chlorouracil (1 mmol) with a substituted benzyl bromide (1.2 mmol) using N,N-diisopropylethylamine (DIPEA, 2 mmol) in anhydrous tetrahydrofuran (THF) for 6 hours[5].

  • Causality & Logic: DIPEA is deliberately chosen as a sterically hindered, non-nucleophilic base. It efficiently deprotonates the pyrimidine nitrogen to facilitate nucleophilic attack on the benzyl bromide without competing as a nucleophile itself. THF provides a polar aprotic environment that maximizes the solubility of the organic reactants.

  • Self-Validation: The reaction progress is monitored via LC-MS. The disappearance of the 3-methyl-6-chlorouracil peak and the emergence of a higher mass product peak self-validates the completion of the alkylation before proceeding to the next step.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Procedure: Introduce the 4-aminopiperidine derivative to the intermediate. Heat the mixture under basic conditions.

  • Causality & Logic: The chlorine atom at the C6 position of the pyrimidine ring is highly electrophilic, activated by the electron-withdrawing nature of the adjacent nitrogens and carbonyl groups. The secondary amine of the piperidine is highly nucleophilic, allowing for a regioselective SNAr displacement of the chloride[5].

  • Self-Validation: The generation of HCl as a byproduct lowers the pH of the microenvironment. Maintaining an excess of DIPEA ensures the piperidine nitrogen remains deprotonated and nucleophilic, establishing a self-correcting basic buffer system that drives the reaction to completion.

Synthesis_Workflow Step1 1. Halogenated Pyrimidine + Substituted Piperidine Step2 2. SNAr Reaction (DIPEA, THF/DMF, Heat) Step1->Step2 Step3 3. Cross-Coupling (Suzuki/Buchwald-Hartwig) Step2->Step3 Step4 4. Deprotection & Purification (TFA/HCl, Prep-HPLC) Step3->Step4 Step5 5. Final Kinase Inhibitor Step4->Step5

Step-by-step synthetic workflow for pyrimidine-piperidine kinase inhibitors.

Biological Evaluation: Self-Validating Screening Protocol

To validate the efficacy of the synthesized inhibitors, a high-throughput, self-validating biochemical assay is required. The ADP-Glo™ Kinase Assay is the industry standard for this purpose.

Protocol Workflow
  • Incubation: Combine the target kinase (e.g., CDK2 or VEGFR-2), ATP, specific peptide substrate, and the pyrimidine-piperidine inhibitor in a buffered solution.

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete any remaining unreacted ATP.

  • Detection: Add the Kinase Detection Reagent to convert the generated ADP back into ATP, which then drives a luciferase-mediated luminescent reaction.

  • Causality & Logic: Measuring substrate phosphorylation directly can be confounded by the substrate's physical properties or antibody affinities. By measuring ADP production, we utilize a universal metric of kinase activity that is independent of the substrate.

  • Self-Validation: The critical step is the complete depletion of unreacted ATP in Step 2. This creates a self-validating zero-background baseline; any subsequent luminescent signal in Step 3 must originate exclusively from the ADP generated during the kinase reaction, completely eliminating false positives caused by background ATP or fluorescent library compounds.

CDK_Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Retinoblastoma (Rb) Protein Complex->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Inhibitor Pyrimidine-Piperidine Inhibitor Inhibitor->Complex Blocks ATP Site

CDK4/6-Rb signaling pathway and the intervention point of pyrimidine-piperidine inhibitors.

Conclusion

The pyrimidine-piperidine scaffold is a masterclass in rational drug design. By combining the rigid, hydrogen-bonding capacity of the pyrimidine ring with the flexible, solubility-enhancing, and vector-directing properties of the piperidine ring, researchers can systematically overcome the limitations of traditional flat kinase inhibitors. As demonstrated through robust synthetic pathways and self-validating biological assays, this pharmacophore will continue to be a cornerstone in the development of next-generation targeted therapies and PROTACs.

References

1.[1] Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. nih.gov. 2.[3] Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). nih.gov. 3.[2] Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo. acs.org. 4.[4] FDA-approved kinase inhibitors in PROTAC design, development and synthesis. tandfonline.com. 5.[5] Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. nih.gov.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of 1-(6-ethylpyrimidin-4-yl)piperidin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. While a specific CAS number for this compound is not readily found in major chemical databases, this guide offers a robust framework for its synthesis, characterization, and potential therapeutic applications based on the well-established chemistry of its constituent pyrimidine and piperidine scaffolds. We will delve into logical synthetic strategies, state-of-the-art analytical techniques for structural elucidation and purity assessment, and the potential pharmacological relevance of this molecule, particularly in the realms of kinase inhibition and neurotherapeutics. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel small molecule therapeutics.

Introduction: The Significance of the Pyrimidine-Piperidine Scaffold

The convergence of a pyrimidine ring and a piperidine moiety within a single molecular entity creates a privileged scaffold with diverse pharmacological potential. Pyrimidine derivatives are integral components of numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The piperidine ring, a ubiquitous feature in natural alkaloids and synthetic drugs, offers a versatile, conformationally flexible anchor that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[3][4] The specific compound, this compound, combines these two key pharmacophores, suggesting its potential as a valuable building block or lead compound in drug discovery programs.

Addressing the CAS Number

A thorough search of prominent chemical databases, including PubChem, reveals entries for this compound and its isomers, providing essential information such as molecular formula (C₁₁H₁₈N₄) and predicted physicochemical properties.[5][6] However, a designated CAS (Chemical Abstracts Service) number is not currently listed for this specific compound. This typically indicates that the compound may not be commercially available or has not been widely synthesized and registered. The absence of a CAS number underscores the need for a reliable synthetic protocol, which this guide aims to provide.

Proposed Synthesis and Methodologies

The synthesis of this compound can be logically approached through a convergent synthesis, leveraging established organic chemistry transformations. A plausible and efficient method involves the nucleophilic aromatic substitution (SNAr) reaction between a suitable pyrimidine precursor and a protected piperidine amine.

Synthetic Workflow Overview

The proposed synthetic strategy is a two-step process, beginning with the coupling of a chloro-substituted pyrimidine with a Boc-protected aminopiperidine, followed by the deprotection of the amine to yield the final product.

cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Boc Deprotection A 4-Chloro-6-ethylpyrimidine C tert-butyl (1-(6-ethylpyrimidin-4-yl)piperidin-4-yl)carbamate A->C DIPEA, NMP, 120 °C B tert-butyl piperidin-4-ylcarbamate B->C D This compound C->D TFA or HCl in Dioxane

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl (1-(6-ethylpyrimidin-4-yl)piperidin-4-yl)carbamate

  • Rationale: This step involves the nucleophilic aromatic substitution of the chlorine atom on the pyrimidine ring by the secondary amine of the piperidine. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to scavenge the HCl generated during the reaction without competing in the substitution. A high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) is chosen to facilitate the reaction at elevated temperatures. The tert-butyloxycarbonyl (Boc) protecting group on the primary amine of the piperidine prevents its reaction with the pyrimidine.

  • Procedure:

    • To a solution of 4-chloro-6-ethylpyrimidine (1.0 eq) in NMP (0.2 M), add tert-butyl piperidin-4-ylcarbamate (1.1 eq) and DIPEA (2.0 eq).

    • Stir the reaction mixture at 120 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Step 2: Synthesis of this compound

  • Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to unmask the primary amine. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane are standard and effective reagents for this transformation.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in a solution of 4M HCl in 1,4-dioxane (0.2 M).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final product.

    • To obtain the free base, dissolve the hydrochloride salt in water and basify to a pH > 10 with a 1 M NaOH solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

Predicted Physicochemical Properties
PropertyPredicted ValueSource
Molecular FormulaC₁₁H₁₈N₄[5]
Molecular Weight206.29 g/mol [5]
XLogP31.1[5]
Monoisotopic Mass206.15315 Da[5]
Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the pyrimidine ring protons, and the protons of the piperidine ring. The chemical shifts and coupling constants of the piperidine protons will be indicative of its chair conformation.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the distinct signals for the pyrimidine and piperidine ring carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion ([M+H]⁺).

Potential Therapeutic Applications and Biological Significance

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, primarily due to the established biological activities of its constituent moieties.

Protein Kinase Inhibition

The pyrimidine core is a well-known hinge-binding motif in many protein kinase inhibitors.[7] The piperidine moiety can be functionalized to interact with solvent-exposed regions or allosteric pockets of the kinase domain. Specifically, the 4-aminopiperidine group can serve as a key interaction point or a vector for further chemical elaboration to enhance potency and selectivity. This scaffold is particularly relevant for targeting kinases implicated in cancer, such as Protein Kinase B (Akt), where similar structures have shown significant inhibitory activity.[7][8]

cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Inhibitor->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a common feature in many centrally acting drugs.[4] Derivatives of 4-aminopiperidine have been investigated as ligands for various CNS targets, including the sigma-1 (σ1) receptor, which is implicated in neurodegenerative diseases, pain, and psychiatric disorders.[8] The structural features of this compound make it a candidate for exploration as a modulator of such receptors.

Conclusion

While this compound may not yet be a cataloged compound with a designated CAS number, its rational design based on privileged pharmacophores suggests significant potential in medicinal chemistry. This guide provides a comprehensive framework for its synthesis, characterization, and exploration of its therapeutic applications. The methodologies and insights presented herein are intended to empower researchers to synthesize and evaluate this and related molecules, thereby contributing to the advancement of novel drug discovery.

References

  • PubChem. (n.d.). 1-Ethylpiperidin-4-amine. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound.
  • BenchChem. (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.
  • BenchChem. (2025). The Discovery and History of Ethyl-piperidin-4-ylmethyl-amine: A Technical Whitepaper.
  • Avantor. (n.d.). Ethyl-1-(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate.
  • BenchChem. (n.d.). Chemical properties of Ethyl-piperidin-4-ylmethyl-amine.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • ChemScene. (n.d.). 1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine.
  • PubChemLite. (n.d.). 1-(6-ethylpyrimidin-4-yl)piperidin-3-amine.
  • BenchChem. (2025). A Structural Showdown: Ethyl-piperidin-4-ylmethyl-amine and Its Molecular Cousins in Drug Discovery.
  • Blake, J. F., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249. Retrieved from [Link]

  • Chemsrc. (2025). 6-ethyl-5-(3-nitro-4-piperidin-1-ylphenyl)pyrimidine-2,4-diamine.
  • ResearchGate. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase.
  • Sreenivasa, S., et al. (2012). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3373. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Tarhza, A., et al. (2025). New Piperidin-4-Amine Derivatives as Anti-HCV Inhibitors: A Structure-Based Approach Combining DFT, QSAR, and ADMET Analysis. [Journal Name].
  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Kumar, A., et al. (2021). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1230, 129881. Retrieved from [Link]

  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 1-17. Retrieved from [Link]

  • Kumar, A., et al. (2018). Design, development, drug-likeness, and molecular docking studies of novel piperidin-4-imine derivatives as antitubercular agents. Drug Design, Development and Therapy, 12, 2931–2943. Retrieved from [Link]

Sources

The Biological Activity of Pyrimidine-Piperidine Derivatives: A Technical Guide to a Privileged Scaffold Combination

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Molecular Hybridization

In the landscape of modern drug discovery, the strategy of molecular hybridization—the rational design of new chemical entities by combining two or more pharmacophores—has emerged as a powerful tool for developing novel therapeutics with enhanced efficacy, improved selectivity, and novel mechanisms of action. This guide delves into the synergistic potential of molecules integrating two of medicinal chemistry's most "privileged" scaffolds: pyrimidine and piperidine.

The pyrimidine ring, a fundamental component of DNA and RNA, is a cornerstone of numerous therapeutic agents, renowned for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Its nitrogen-rich structure makes it an exceptional mimic of the adenine base in ATP, rendering it a premier scaffold for designing potent kinase inhibitors.[4] Concurrently, the piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, is a structural staple in over twenty classes of pharmaceuticals and a vast number of natural alkaloids.[5][6] Its conformational flexibility and synthetic tractability allow it to serve as a versatile linker or a key interacting moiety to optimize a drug candidate's potency, selectivity, and pharmacokinetic properties.[5]

This technical guide provides a comprehensive exploration of the biological activities of hybrid pyrimidine-piperidine derivatives. We will dissect their mechanisms of action in key therapeutic areas, present detailed experimental protocols for their evaluation, and visualize the complex pathways they modulate, offering field-proven insights for drug development professionals.

Chapter 1: Anticancer Activity as Kinase Inhibitors

The deregulation of protein kinases is a hallmark of many cancers, making them a primary target for therapeutic intervention. Pyrimidine-piperidine derivatives have proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.

Causality of Design: The Pyrimidine Core as an ATP Mimic

The efficacy of pyrimidine-based compounds as kinase inhibitors stems from their structural resemblance to the purine ring of ATP. This allows them to function as ATP-competitive inhibitors, binding to the kinase's active site and blocking the phosphorylation of downstream substrates.[4] The piperidine moiety is typically appended to the pyrimidine core to fulfill several strategic roles:

  • Exploiting Hydrophobic Pockets: It can be functionalized with lipophilic groups that occupy hydrophobic regions within the ATP-binding site, enhancing binding affinity.

  • Improving Selectivity: The piperidine ring's conformation and substitution pattern can be tailored to achieve selective binding to a specific kinase, reducing off-target effects.[7]

  • Enhancing Physicochemical Properties: It can be used to modulate solubility and cell permeability, crucial parameters for oral bioavailability.

Mechanism of Action: Targeting Oncogenic Signaling Pathways

Derivatives combining pyrimidine with piperidine or the closely related piperazine have shown potent inhibitory activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Protein Kinase B (Akt).[7][8] Inhibition of these pathways disrupts cancer cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_MOA cluster_0 Kinase Active Site cluster_1 Cellular Outcome ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds to ATP Pocket Substrate Substrate Protein Substrate->Kinase Binds Phosphorylation Phosphorylation of Substrate Kinase->Phosphorylation Catalyzes No_Phosphorylation Phosphorylation Blocked Kinase->No_Phosphorylation Inhibited by Inhibitor Inhibitor Pyrimidine-Piperidine Inhibitor Inhibitor->Kinase Competitively Binds to ATP Pocket Signal_On Signal Transduction (Proliferation, Survival) Phosphorylation->Signal_On Signal_Off Apoptosis & Cell Cycle Arrest No_Phosphorylation->Signal_Off

Figure 1: Mechanism of ATP-competitive kinase inhibition.
Data Presentation: In-Vitro Cytotoxic Activity

The anticancer potential of novel compounds is initially assessed by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.

Compound ClassCancer Cell LineCell TypeIC50 (µM)Reference
Thiophenyl-pyrimidine HepG-2Liver13.81[8]
Thiophenyl-pyrimidine MCF-7Breast15.65[8]
Thiophenyl-pyrazole HepG-2Liver0.161 (EGFR)[8]
Thiophenyl-pyrazole HepG-2Liver0.141 (VEGFR-2)[8]
Oxazolo[4,5-d]pyrimidine Leukemia (CCRF-CEM)Leukemia>100 (LC50)[9]
Oxazolo[4,5-d]pyrimidine Colon (HT29)Colon-27.98 (% Growth)[9]
Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a self-validating system for assessing the cytotoxic effects of ethylpyrimidine-piperidine derivatives on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HepG-2) in appropriate media until they reach ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Include a "vehicle control" (media with DMSO only) and a "no-cell" blank control (media only).

    • Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which appear as purple precipitates.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Chapter 2: Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and the development of safer, more effective anti-inflammatory agents is a critical area of research. Pyrimidine derivatives have shown considerable promise in this field, often through the inhibition of key inflammatory mediators.[10]

Mechanism of Action: COX-1 and COX-2 Inhibition

A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[11] COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, while COX-2 is inducible and is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key goal in drug design to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Pyrimidine-based compounds have been developed as potent and selective COX-2 inhibitors.[11]

Figure 2: General workflow for screening anti-inflammatory compounds.
Data Presentation: COX Inhibition Activity

The potency and selectivity of anti-inflammatory compounds are crucial metrics for their therapeutic potential.

CompoundCOX-1 IC50 (µg/mL)COX-2 IC50 (µg/mL)5-LOX IC50 (µg/mL)Reference
MAK01 (Pivalate-based) 314130105[11]
Indomethacin (Reference) Data not specifiedData not specifiedData not specified[11]
Experimental Protocol: In-Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of test compounds against COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of the COX enzymes. In the presence of heme, COX catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2. This assay utilizes a colorimetric probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD) that is oxidized during this reduction, producing a colored compound that can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of human recombinant COX-1 and COX-2 enzymes, heme, arachidonic acid, and the colorimetric probe (TMPD).

    • Prepare serial dilutions of the test compound and a reference standard (e.g., Indomethacin or Celecoxib) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and heme to designated wells.

    • Add the test compound dilutions to the sample wells. Add buffer/DMSO to control wells.

    • Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding the colorimetric probe (TMPD) followed immediately by arachidonic acid.

  • Measurement and Analysis:

    • Immediately measure the absorbance of the plate over time (kinetic reading) at a specific wavelength (e.g., 590-620 nm) using a microplate reader.

    • The rate of change in absorbance is proportional to the COX enzyme activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 values for both COX-1 and COX-2.

    • Calculate the COX-2 Selectivity Index (SI) as IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

Conclusion and Future Perspectives

The strategic fusion of the pyrimidine and piperidine scaffolds represents a highly productive and versatile platform in medicinal chemistry. The resulting hybrid molecules have demonstrated significant potential across multiple therapeutic areas, most notably in oncology as multi-targeted kinase inhibitors and in the development of novel anti-inflammatory agents. The inherent "drug-likeness" of these two core structures provides a robust foundation for creating compounds with favorable pharmacological profiles.

Future research should focus on expanding the diversity of substitution patterns on both the pyrimidine and piperidine rings. Structure-Activity Relationship (SAR) studies will be paramount in fine-tuning the selectivity and potency of these derivatives, particularly in distinguishing between closely related kinase isoforms or achieving greater COX-2 selectivity. The exploration of these compounds for neurodegenerative diseases and as antimicrobial agents also warrants deeper investigation. As our understanding of complex disease pathways grows, the pyrimidine-piperidine framework is exceptionally well-positioned for the design of the next generation of targeted, effective, and safer medicines.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2023). Molecules. [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). (2024). Cureus. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). MDPI. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Arabian Journal of Chemistry. [Link]

  • Design, synthesis and anti-inflammatory activity of some new pyrimidine derivatives. (2025). INIST-CNRS. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). ResearchGate. [Link]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025). ResearchGate. [Link]

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). SciForum. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). Journal of Medicinal Chemistry. [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2023). RSC Advances. [Link]

  • Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[5][12]Oxazolo[4,5-D]Pyrimidines. (2026). Der Pharma Chemica. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. [Link]

Sources

Novel heterocyclic building blocks for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The pharmaceutical industry’s historical reliance on robust, high-throughput sp2-sp2 cross-coupling methodologies (e.g., Suzuki and Heck reactions) inadvertently populated screening libraries with flat, highly aromatic, and lipophilic molecules. While synthetically accessible, these "flatland" compounds often suffer from poor physicochemical properties, leading to high clinical attrition rates due to off-target toxicity and poor pharmacokinetics[1].

As a Senior Application Scientist, I advocate for a paradigm shift toward architectural complexity. By integrating novel heterocyclic building blocks—such as oxetanes, azetidines, and spirocycles—we can intentionally engineer three-dimensionality into drug candidates. This guide explores the mechanistic rationale, physicochemical impact, and synthetic execution of these novel scaffolds.

The Mechanistic Rationale: Escaping Flatland

The concept of "Escaping from Flatland," pioneered by Lovering et al., introduced the Fraction of sp3 hybridized carbons (Fsp3) as a predictive metric for clinical success[2],[1]. The Fsp3 descriptor is calculated as the ratio of sp3-hybridized carbons to the total carbon count.

Why does Fsp3 matter?

  • Solubility & Lipophilicity: Saturated, 3D systems disrupt the flat pi-stacking interactions that cause aromatic compounds to aggregate and crystallize, drastically lowering the melting point and improving aqueous solubility[2].

  • Target Selectivity: A 3D trajectory provides a more complementary fit to the chiral, highly complex topography of protein binding pockets, reducing promiscuity and minimizing off-target liabilities (such as CYP450 inhibition)[3].

Workflow Flat 2D Aromatic Scaffolds (Low Fsp3) Design 3D Scaffold Design (Bioisosteric Replacement) Flat->Design Escape Flatland Spiro Spirocycles & Bridged Systems Design->Spiro Oxetane Oxetanes & Azetidines Design->Oxetane Prop1 Increased Solubility Spiro->Prop1 Prop2 Reduced Promiscuity Spiro->Prop2 Oxetane->Prop1 Prop3 Metabolic Stability Oxetane->Prop3 Success Clinical Success Prop1->Success Prop2->Success Prop3->Success

Fig 1. Multiparametric optimization workflow driven by 3D scaffold integration.

Emerging Classes of Novel Heterocycles

A. Oxetanes: The Carbonyl and Gem-Dimethyl Bioisostere

The oxetane ring is a highly strained, four-membered oxygen heterocycle that has become a privileged motif in modern medicinal chemistry[4],[5].

  • Mechanistic Insight: When replacing a gem-dimethyl group, the oxetane oxygen acts as a potent hydrogen-bond acceptor. The lone pairs on the oxygen alter the molecule's dipole moment, dramatically reducing lipophilicity (LogP) and increasing aqueous solubility (often by a factor of 4 to 4000)[5]. Furthermore, oxetan-3-ol is increasingly utilized as a non-classical bioisostere for carboxylic acids, maintaining the required hydrogen-bonding network while eliminating the charged state that often hinders membrane permeability[4].

B. Spirocycles: Conformationally Restricted Vectors

Spirocyclic building blocks, such as spirocyclic piperidines or oxa-azaspiro[3.3]heptanes, offer a unique way to project functional groups into 3D space from a single quaternary carbon[6],.

  • Mechanistic Insight: Consider the replacement of a morpholine ring with[7]. Morpholine is flexible and undergoes rapid ring-flipping. Upon binding to a target, it must adopt a single conformation, resulting in a significant entropic penalty. The spirocycle is rigid and pre-organized. It projects the amine and oxygen heteroatoms in a nearly identical spatial vector but without the entropic cost of freezing a flexible ring. Additionally, the strain of the four-membered rings exerts an electron-withdrawing effect on the amine, lowering its pKa and mitigating hERG toxicity liabilities[8],[9].

Quantitative Data: Physicochemical Impact

The following table synthesizes the predictable physicochemical shifts observed when transitioning from traditional flat/flexible rings to novel 3D heterocycles.

PropertyMorpholine (Traditional)2-Oxa-6-azaspiro[3.3]heptane (Novel 3D)Causality / Structural Impact
pKa ~8.4~5.8Strain-induced electron withdrawal reduces basicity, lowering hERG binding risk.
LogP -0.9-1.2Enhanced dipole moment and lower lipophilicity improve aqueous solubility.
Conformation Flexible ChairRigid SpirocyclicPre-organization reduces the entropic penalty (

) upon target binding.
Exit Vectors Equatorial / AxialOrthogonal (90°)Provides underexplored spatial trajectories for structure-activity relationship (SAR) expansion.

Experimental Protocol: Photoredox Synthesis of a Spirocyclic Scaffold

To access these complex sp3-rich scaffolds, modern medicinal chemistry heavily relies on [10]. Below is a self-validating, step-by-step protocol for the synthesis of a novel aza-spirocyclic building block via visible-light photoredox catalysis.

Protocol: Visible-Light Mediated [2+2] Cycloaddition

1. Reagent Preparation & Rigorous Degassing

  • Action: Dissolve the functionalized alkene precursor and the photocatalyst (e.g.,

    
    , 1.0 mol%) in anhydrous acetonitrile (0.1 M). Subject the mixture to three freeze-pump-thaw cycles.
    
  • Causality: Molecular oxygen is a potent triplet state quencher. Failing to degas the solvent will result in the excited

    
     state transferring its energy to 
    
    
    
    (generating reactive singlet oxygen) rather than facilitating the single-electron transfer (SET) required for the cycloaddition.

2. Irradiation & Radical Generation

  • Action: Irradiate the reaction vessel using a 450 nm blue LED photoreactor at ambient temperature (25°C) for 12 hours.

  • Causality: The 450 nm wavelength precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of the Iridium catalyst. Maintaining ambient temperature prevents thermal degradation of the highly strained four-membered spirocyclic product[10].

3. In-Situ Self-Validation (Reaction Monitoring)

  • Action: At 2-hour intervals, extract a 10

    
     aliquot under an inert atmosphere. Quench with methanol and analyze via UPLC-MS and 
    
    
    
    NMR (if fluorinated tags are present).
  • Causality: A self-validating protocol requires real-time kinetic tracking. Relying solely on end-point TLC is insufficient for strained heterocycles, which may undergo secondary ring-opening if over-irradiated. The reaction is deemed complete when the precursor mass strictly plateaus.

4. Isolation & Purification

  • Action: Concentrate the crude mixture in vacuo at a low temperature (<30°C). Purify via automated flash chromatography using a buffered eluent (e.g., 0.1%

    
     in Hexanes/EtOAc).
    
  • Causality: Strained aza-spirocycles can be sensitive to the acidic silanol groups on standard silica gel. Buffering the mobile phase with triethylamine prevents irreversible binding and acid-catalyzed ring expansion/degradation.

Protocol Step1 1. Photoredox Setup Degassing (Remove O2) Step2 2. Radical Generation (Blue LED, 450 nm) Step1->Step2 Step3 3. [2+2] Cycloaddition (Spirocycle Formation) Step2->Step3 Step4 4. Self-Validation (In-situ LC-MS Tracking) Step3->Step4 Step5 5. Isolation (Buffered Silica Gel) Step4->Step5

Fig 2. Self-validating experimental workflow for photoredox spirocycle synthesis.

Conclusion

The integration of novel heterocyclic building blocks is not merely a synthetic exercise; it is a fundamental requirement for modern drug discovery. By strategically utilizing oxetanes, azetidines, and spirocycles, medicinal chemists can actively modulate the Fsp3 character of their pipelines. This "escape from flatland" directly translates to enhanced solubility, superior metabolic stability, and a higher probability of clinical success. As synthetic methodologies like photoredox catalysis and electrochemistry become more accessible, the chemical space available for 3D scaffold generation will continue to expand exponentially.

References

  • Escaping from Flatland: Increasing Saturation as an Approach to Improving Clinical Success (Lovering et al.) Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights (Wuitschik et al.) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: Drugs for Neglected Diseases Initiative (DNDi) / European Journal of Medicinal Chemistry URL:[Link]

  • Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

The Piperidin-4-amine Linker: A Technical Guide to "Privileged" Connectivity in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, physicochemical, and synthetic utility of piperidin-4-amine linkers in modern drug design.

Executive Summary: Beyond Passive Connectivity[1][2]

In the evolution of "Linkerology"—the science of connecting pharmacophores—the piperidin-4-amine moiety has transcended its role as a mere structural spacer. Unlike flexible polyethylene glycol (PEG) or alkyl chains, this saturated heterocycle acts as a functional linker .[] It introduces defined conformational constraints, modulates physicochemical properties (solubility, pKa), and serves as a critical exit vector for accessing solvent-exposed regions or specific sub-pockets in target proteins.

This guide analyzes the piperidin-4-amine scaffold not just as a connector, but as a bioactive structural element capable of rescuing poor physicochemical profiles and enhancing potency through entropy reduction.

Physicochemical Profile & Structural Logic[3][4]

Conformational Rigidity & Entropy

The piperidine ring predominantly adopts a chair conformation , which imposes a specific distance and angular relationship between the N1 (ring nitrogen) and the exocyclic N4-amine.

  • Entropic Advantage: Compared to a linear alkyl chain (e.g., 1,4-diaminobutane), the piperidin-4-amine linker has significantly fewer rotatable bonds. This pre-organization reduces the entropic penalty (

    
    ) upon binding to a protein target.
    
  • Exit Vectors: The 1,4-substitution pattern provides a linear but rigid exit vector (

    
    6 Å distance), ideal for spanning deep binding pockets to reach solvent or secondary pockets.
    
The "Basicity Tuning" Knob

The scaffold features two basic centers, which presents both opportunities and challenges for membrane permeability and solubility.

PositionTypical pKaRole in Drug Design
N1 (Ring Nitrogen) 10.0 – 11.0High basicity. Protonated at physiological pH.[2][3] Enhances solubility but can limit passive permeability and increase hERG liability.
N4 (Exocyclic Amine) 8.0 – 9.5Moderate basicity. Often acylated or alkylated in final drugs, converting it to an amide (neutral) or secondary amine (basic).

Critical Insight: To improve oral bioavailability, medicinal chemists often modulate the N1 pKa down to the 6.5–8.0 range.[4] This is frequently achieved by introducing electron-withdrawing groups (EWGs) like fluorine at the C3 position (see Case Study: MK-0731).

Visualization: Pharmacophore Mapping

The following diagram illustrates the core interactions and structural features of the scaffold.

Pharmacophore N1 N1 Ring Nitrogen (pKa ~10.7) Solubility Handle Core Piperidine Chair (Rigid Scaffold) N1->Core Defines Exit Vector 1 Target Protein Residue (e.g., Asp/Glu) N1->Target Salt Bridge (if protonated) N4 N4 Exocyclic Amine (Attachment Point) Core->N4 ~6Å Distance Restricted Rotation N4->Target H-Bond Donor Interaction

Figure 1: Pharmacophore map of the piperidin-4-amine linker showing key ionization centers and geometric constraints.

Applications in Modalities

PROTACs (Proteolysis Targeting Chimeras)

In bifunctional degraders, the linker is often the failure point for permeability.

  • Solubility: Long PEG linkers often suffer from oxidative metabolism and poor permeability. Replacing a PEG segment with a piperidin-4-amine introduces a protonatable nitrogen, breaking planarity and increasing aqueous solubility (

    
    ).
    
  • E3 Ligase Recruitment: The rigid structure helps orient the Warhead relative to the E3 ligand (e.g., Thalidomide or VHL ligand), potentially enhancing the cooperativity (

    
    ) of ternary complex formation.
    
Covalent Inhibitors

For targeted covalent inhibitors (TCIs), the electrophile (e.g., acrylamide) must be positioned precisely to react with a non-catalytic cysteine. The piperidin-4-amine linker provides a "stiff arm" to hold the warhead in striking distance without the "floppiness" of an alkyl chain that might lead to off-target reactivity.

Linker Comparison Matrix
FeaturePiperidin-4-aminePiperazineAlkyl ChainPEG
Rigidity High (Chair)High (Chair)Low (Flexible)Low (Flexible)
Solubility High (Basic N)High (2 Basic Ns)Low (Lipophilic)High (Hydrophilic)
Metabolic Stability Moderate (N-dealkylation)ModerateModerateLow (Oxidation)
Exit Vector Linear/AngularLinearVariableVariable

Synthetic Methodologies

The synthesis of piperidin-4-amine derivatives is robust, relying primarily on Reductive Amination and Nucleophilic Aromatic Substitution (


) .
Protocol: Reductive Amination (Standard Coupling)

Objective: Coupling a piperidin-4-amine linker to an aldehyde-containing pharmacophore.

  • Reagents: 4-Boc-aminopiperidine (1.0 eq), Aldehyde (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM or DCE (Solvent).

  • Procedure:

    • Dissolve amine and aldehyde in DCE. Add acetic acid (to pH ~5). Stir for 30 min to form imine.

    • Add STAB in portions. Stir at RT for 2-16 h.

    • Quench: Sat. NaHCO3. Extract with DCM.

    • Purification: Flash chromatography (MeOH/DCM).

  • Why STAB? It is milder than

    
     and selectively reduces the imine in the presence of aldehydes, preventing side reactions.
    
Synthetic Workflow Diagram

Synthesis Start 4-Boc-aminopiperidine RouteA Route A: Reductive Amination (Aldehyde R-CHO) Start->RouteA RouteB Route B: SnAr / Coupling (Halide R-X or Acid R-COOH) Start->RouteB Step1A Imine Formation (AcOH, DCE) RouteA->Step1A Step1B Pd-Catalyzed / Amide Coup. (Buchwald or HATU) RouteB->Step1B Step2A Reduction (NaBH(OAc)3) Step1A->Step2A Deprotect Boc Deprotection (TFA or HCl) Step2A->Deprotect Step1B->Deprotect Final Functionalized Piperidin-4-amine Linker Deprotect->Final

Figure 2: Common synthetic routes for incorporating piperidin-4-amine linkers.

Metabolic Liabilities & Optimization Strategies

The CYP3A4 Liability

The piperidine ring is a known substrate for Cytochrome P450 3A4 (CYP3A4).

  • Mechanism: N-dealkylation or carbon hydroxylation adjacent to the nitrogen (

    
    -carbon oxidation).
    
  • Interaction: The basic N1 nitrogen often coordinates with the heme iron or interacts with Ser119 in the CYP3A4 active site, anchoring the molecule for oxidation.

Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)

Challenge: The initial piperidine-containing lead suffered from high P-gp efflux and hERG liability due to high basicity (pKa ~10). Solution: Introduction of a fluorine atom at the C3 position of the piperidine ring.

  • Effect: The electron-withdrawing effect of fluorine lowered the pKa of the piperidine nitrogen from ~10 to ~7.6 (axial fluorine).

  • Outcome: This reduced P-gp recognition and hERG binding while maintaining potency, leading to the clinical candidate MK-0731.

Decision Tree: When to Use This Linker?

DecisionTree Q1 Need to connect two pharmacophores? Q2 Is the molecule too hydrophobic (High LogP)? Q1->Q2 Q3 Is the binding pocket deep/narrow? Q2->Q3 Yes Sol1 Use Alkyl Chain (Flexible, Lipophilic) Q2->Sol1 No Sol2 Use Piperidin-4-amine (Adds Solubility + Rigidity) Q3->Sol2 Yes (Needs Exit Vector) Sol3 Use Piperazine (Rigid, but 2 Basic Ns) Q3->Sol3 No (Planar/Short)

Figure 3: Strategic decision tree for selecting piperidin-4-amine over other linkers.

References

  • Metabolism & CYP Interaction: Koley, A. P., et al. (2011). "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." ACS Medicinal Chemistry Letters.

  • pKa Modulation & MK-0731: Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations." Scientific Update.

  • PROTAC Linker Design: Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Anti-tumor Therapy.

  • HCV Assembly Inhibitors: 4-Aminopiperidine scaffold optimization for Hepatitis C Virus inhibition. National Institutes of Health (NIH).

  • Antifungal Applications: Evaluation of 4-aminopiperidines targeting ergosterol biosynthesis. MDPI.

Sources

Methodological & Application

Amide Coupling Conditions for Piperidin-4-amine Intermediates: An Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug discovery. Among the vast array of building blocks, piperidin-4-amine intermediates are frequently employed due to their prevalence in bioactive molecules. However, the successful coupling of these intermediates with carboxylic acids requires careful consideration of reaction conditions to maximize yield, minimize side reactions, and ensure product purity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and optimizing amide coupling conditions for piperidin-4-amine intermediates. We will delve into the mechanistic rationale behind various coupling strategies, offer detailed experimental protocols, and present a comparative analysis of common coupling reagents.

Introduction: The Significance of Piperidin-4-amine in Drug Discovery

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its saturated, heterocyclic structure allows for three-dimensional diversity, influencing properties such as solubility, lipophilicity, and metabolic stability. The 4-amino substitution provides a key vector for further molecular elaboration, most commonly through the formation of an amide linkage. This amide bond formation is a critical step in the synthesis of a wide range of therapeutic agents, from enzyme inhibitors to receptor modulators.

Despite its importance, the coupling of piperidin-4-amine with carboxylic acids is not always trivial. The nucleophilicity of the primary amine can be influenced by the piperidine ring's conformation and the presence of other functional groups. Furthermore, the choice of coupling reagent, base, and solvent can dramatically impact the reaction's efficiency and the formation of unwanted byproducts. This guide aims to demystify the selection process and provide a practical framework for successful amide bond formation.

Mechanistic Overview of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[1] This is due to the formation of a stable ammonium carboxylate salt, which inhibits the nucleophilic attack of the amine on the carbonyl carbon.[2] To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of a coupling reagent.

The general mechanism involves two key steps:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or a mixed anhydride.[3][4]

  • Nucleophilic Attack by the Amine: The piperidin-4-amine then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and release the activated leaving group.[3]

The efficiency of this process is influenced by the nature of the activated intermediate, the nucleophilicity of the amine, and the reaction conditions.

A Comparative Guide to Common Coupling Reagents

The selection of an appropriate coupling reagent is paramount for a successful amide synthesis. The choice often depends on factors such as the steric hindrance of the coupling partners, the potential for racemization of chiral centers in the carboxylic acid, and the ease of byproduct removal. Below is a comparative overview of some of the most widely used coupling reagents.

Coupling ReagentClassStrengthsConsiderationsTypical Base
EDC (EDAC) CarbodiimideWater-soluble byproduct, easy workup.[5]Can lead to racemization; often requires an additive like HOBt or Oxyma.[6]DIPEA, TEA, NMM
HATU Uronium/Aminium SaltHigh efficiency, rapid kinetics, low racemization, effective for hindered substrates.[7]Higher cost, potential for side reaction with the amine if not pre-activated.[8]DIPEA, Collidine
T3P® Phosphonic AnhydrideLow epimerization, high yields, water-soluble byproducts, good safety profile.[9][10]Requires at least two equivalents of base.Pyridine, DIPEA, TEA
DCC/DIC CarbodiimideEffective and inexpensive.DCC byproduct (DCU) is poorly soluble, complicating purification.[6] DIC byproduct is more soluble.[6]None (or catalytic DMAP)

Diagram 1: General Amide Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Acid Carboxylic Acid Activation Carboxylic Acid Activation Acid->Activation Amine Piperidin-4-amine Coupling Nucleophilic Attack & Amide Formation Amine->Coupling Reagent Coupling Reagent Reagent->Activation Base Base Base->Activation Solvent Anhydrous Solvent Solvent->Activation Activation->Coupling Activated Intermediate Quench Quench Reaction Coupling->Quench Extraction Aqueous Extraction Quench->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Pure Amide Product Chromatography->Product

Caption: A generalized workflow for amide coupling reactions.

Detailed Experimental Protocols

Here, we provide step-by-step protocols for two of the most reliable and commonly employed methods for coupling carboxylic acids with piperidin-4-amine intermediates.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a workhorse in medicinal chemistry due to its reliability and the ease of removing the water-soluble urea byproduct.[5] The addition of 1-hydroxybenzotriazole (HOBt) or a similar additive is crucial for suppressing racemization and improving efficiency.[6]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Piperidin-4-amine derivative (1.0 - 1.2 eq)

  • EDC·HCl (1.1 - 1.5 eq)[1]

  • HOBt (1.1 - 1.5 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq), piperidin-4-amine derivative (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.5 M).

  • Cool the reaction mixture to 0 °C using an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 eq) to the mixture in one portion.

  • Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient, third-generation coupling reagent that is particularly effective for coupling sterically hindered substrates and for minimizing racemization.[7] It works by forming a highly reactive OAt-active ester.[7][11]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Piperidin-4-amine derivative (1.0 - 1.2 eq)

  • HATU (1.0 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine (2.0 - 5.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15-30 minutes. This "pre-activation" step is crucial to form the active ester and can prevent a side reaction where HATU reacts directly with the amine.[8]

  • Add the piperidin-4-amine derivative (1.1 eq) to the reaction mixture.

  • Continue to stir the reaction at room temperature for 1 to 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[7] These washes help to remove unreacted starting materials, HOAt, and the base.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired amide.

Diagram 2: HATU Activation Mechanism

G RCOOH R-COOH RCOO_minus R-COO⁻ RCOOH->RCOO_minus - H⁺ Base Base (e.g., DIPEA) O_Acyl_Intermediate O-Acyl(tetramethyl)isouronium Salt RCOO_minus->O_Acyl_Intermediate HATU HATU HATU->O_Acyl_Intermediate OAt_Ester OAt-Active Ester O_Acyl_Intermediate->OAt_Ester + HOAt⁻ TMU Tetramethylurea O_Acyl_Intermediate->TMU Amide Amide Product OAt_Ester->Amide Amine Piperidin-4-amine Amine->Amide HOAt HOAt

Caption: The mechanism of carboxylic acid activation by HATU.[7][11]

Troubleshooting and Optimization

Even with established protocols, challenges can arise. Here are some common issues and suggestions for optimization:

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated intermediate.

    • Increase the equivalents of the coupling reagent and/or the amine.

    • Extend the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C), monitoring for potential side reactions.

    • Consider a more powerful coupling reagent, such as HATU or COMU, especially for sterically demanding substrates.

  • Side Reactions:

    • Epimerization/Racemization: If your carboxylic acid has a chiral center alpha to the carbonyl, use a low-racemization coupling reagent like HATU or T3P.[9][10] Additives like HOBt or HOAt are also known to suppress racemization.[6][7] Running the reaction at a lower temperature can also be beneficial.

    • Guanidinylation of the Amine: With uronium-based reagents like HATU, a side reaction can occur where the reagent reacts directly with the amine. Pre-activating the carboxylic acid with the coupling reagent and base before adding the amine can mitigate this issue.[8]

  • Difficult Purification:

    • If using EDC, ensure thorough aqueous washes to remove the urea byproduct.

    • For DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration.

    • If byproducts are co-eluting with your product during chromatography, consider changing the solvent system or using a different stationary phase.

Conclusion

The successful synthesis of amides from piperidin-4-amine intermediates is a frequent and critical task in drug discovery. A thorough understanding of the underlying reaction mechanisms and the properties of different coupling reagents allows for the rational selection of reaction conditions. The protocols provided for EDC/HOBt and HATU-mediated couplings represent robust and versatile starting points for a wide range of substrates. By carefully considering the nature of the specific carboxylic acid and piperidin-4-amine, and by being prepared to optimize conditions, researchers can efficiently and reliably synthesize their target molecules, accelerating the pace of drug development.

References

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. Available at: [Link]

  • A Review of Amide Bond Formation in Microwave Organic Synthesis - Molecules. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI.
  • Understanding T3P® from start to finish - Curia. Available at: [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent - ACS Omega. Available at: [Link]

  • HATU coupling - what's the best order? - Reddit. Available at: [Link]

  • Recent developments in catalytic amide bond formation - Peptide Science. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews. Available at: [Link]

  • A green chemistry perspective on catalytic amide bond formation - UCL Discovery. Available at: [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. Available at: [Link]

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis - CORE. Available at: [Link]

  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis - Spiral. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Acid-Amine Coupling using EDCI - Organic Synthesis. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid - Technology Networks. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Letters. Available at: [Link]

  • Optimizing Amide Coupling Reactions - Scribd. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available at: [Link]

Sources

Reductive amination of N-Boc-4-piperidone with ethylpyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of N-Boc-4-(ethylpyrimidinyl)piperidines via Reductive Amination

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of N-Boc-4-(ethylpyrimidinyl)piperidine derivatives. This class of compounds represents a significant scaffold in modern medicinal chemistry, appearing in a variety of biologically active agents. The core of this synthesis is the reductive amination reaction, a robust and versatile method for forming carbon-nitrogen bonds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for successful synthesis.

The Strategic Importance of Reductive Amination

The reductive amination of a ketone with an amine is a cornerstone of amine synthesis.[2] It proceeds through a two-step, one-pot sequence involving the initial formation of an imine or iminium ion, which is then reduced in-situ by a selective hydride source to yield the target amine.[1] This method is widely favored over direct alkylation of amines, as it effectively avoids the common problem of overalkylation, leading to cleaner reactions and higher yields of the desired secondary amine.[3][4]

The reaction between N-Boc-4-piperidone and an amino-substituted ethylpyrimidine is of particular interest. The resulting piperidinyl-pyrimidine motif is a privileged structure in drug discovery, valued for its conformational properties and ability to engage in specific hydrogen bonding interactions with biological targets.

Unveiling the Reaction Mechanism

The success of this one-pot reaction hinges on the careful selection of reagents that allow for the sequential formation and reduction of the C=N double bond without competing side reactions.

Step 1: Iminium Ion Formation The reaction is initiated by the nucleophilic attack of the amine (2-amino-5-ethylpyrimidine) on the carbonyl carbon of N-Boc-4-piperidone. This process is typically catalyzed by a weak acid, such as acetic acid. The acid serves a crucial dual role: it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack, and it facilitates the dehydration of the resulting hemiaminal intermediate to form a protonated imine, known as an iminium ion.[5][6]

Step 2: Hydride Reduction The iminium ion is significantly more reactive towards reduction than the starting ketone. This difference in reactivity is exploited by using a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[7] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), STAB is gentle enough that it does not readily reduce the ketone starting material but is highly effective at reducing the iminium ion as it forms.[4][7][8] This selectivity ensures that the reaction proceeds cleanly towards the desired product. The use of STAB also offers safety benefits over alternatives like sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide byproducts.[3]

G cluster_reactants Ketone N-Boc-4-piperidone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + H⁺ - H₂O Amine Ethylpyrimidine Amine Amine->Hemiaminal + H⁺ - H₂O Acid Acetic Acid (Catalyst) Acid->Hemiaminal + H⁺ - H₂O Hydride NaBH(OAc)₃ (STAB) Product Final Product: N-Boc-4-(ethylpyrimidinyl) -aminopiperidine Hydride->Product Reduction Iminium Iminium Ion Hemiaminal->Iminium Dehydration Iminium->Product Reduction

Caption: Mechanism of acid-catalyzed reductive amination.

Detailed Synthesis Protocol

This section provides a robust, step-by-step protocol for the synthesis of tert-butyl 4-((5-ethylpyrimidin-2-yl)amino)piperidine-1-carboxylate.

Materials and Reagents
ReagentM.W.CAS No.Purity
N-Boc-4-piperidone199.2679099-07-3≥98%
2-Amino-5-ethylpyrimidine123.167313-70-4≥97%
Sodium triacetoxyborohydride (STAB)211.9456553-60-7≥97%
Acetic Acid (Glacial)60.0564-19-7≥99.7%
1,2-Dichloroethane (DCE)98.96107-06-2Anhydrous, ≥99.8%
Dichloromethane (DCM)84.9375-09-2ACS Grade
Saturated Sodium Bicarbonate (aq.)---
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6Granular
Silica Gel--230-400 mesh
Experimental Parameters

The following table outlines the stoichiometry for a typical 10 mmol scale reaction.

CompoundM.W.EquivalentsAmount (mmol)Mass / Volume
N-Boc-4-piperidone199.261.010.02.00 g
2-Amino-5-ethylpyrimidine123.161.111.01.35 g
Acetic Acid60.051.010.00.60 g (0.57 mL)
Sodium triacetoxyborohydride211.941.515.03.18 g
1,2-Dichloroethane (DCE)---~ 50 mL
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (2.00 g, 10.04 mmol) and 2-amino-5-ethylpyrimidine (1.35 g, 11.0 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (50 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Acid Catalyst: Add glacial acetic acid (0.57 mL, 10.0 mmol) to the solution. Stir the mixture for 1 hour at room temperature to facilitate the formation of the iminium intermediate.[9]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15-20 minutes.[10] An ice bath can be used to maintain the temperature below 25 °C if the addition causes a noticeable exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Workup - Quenching: Slowly pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30-60 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Ketone & Amine in Flask B 2. Add Anhydrous DCE & Dissolve A->B C 3. Add Acetic Acid B->C D 4. Stir for 1h at RT C->D E 5. Add STAB Portion-wise D->E F 6. Stir 16-24h at RT E->F G 7. Monitor by TLC/LC-MS F->G H 8. Quench with Sat. NaHCO₃ G->H I 9. Extract with DCM H->I J 10. Wash, Dry, Concentrate I->J K 11. Purify via Column Chromatography J->K L Pure Product K->L

Caption: Step-by-step experimental workflow for reductive amination.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time.2. Poor quality or decomposed STAB.3. Insufficient equivalents of amine or STAB.1. Extend the reaction time and continue monitoring.2. Use a fresh bottle of STAB; this reagent is moisture-sensitive.[8]3. Verify calculations and ensure accurate weighing of reagents.
Low Yield 1. Inefficient iminium ion formation.2. Loss of product during aqueous workup.3. Inefficient extraction.1. Ensure the acetic acid catalyst was added; for very unreactive amines, a slightly longer pre-stir time before adding STAB may help.2. Ensure the aqueous layer is thoroughly back-extracted.3. Increase the number of extractions or the volume of extraction solvent.
Presence of Ketone in Product Incomplete reduction.See "Incomplete Reaction". Ensure STAB was added in sufficient excess (1.3-1.5 eq.).
Unidentified Side Products 1. Impure starting materials.2. Reaction of STAB with protic solvents (if used).1. Check the purity of starting materials by NMR or LC-MS.2. Ensure the use of anhydrous aprotic solvents like DCE, DCM, or THF. STAB is not highly compatible with protic solvents like methanol.[8]

Conclusion

The reductive amination of N-Boc-4-piperidone with ethylpyrimidines using sodium triacetoxyborohydride is a highly efficient, reliable, and scalable method for accessing valuable heterocyclic scaffolds. The protocol described herein is robust and leverages a mild, selective reducing agent to minimize side product formation and simplify purification. By understanding the underlying mechanism and key experimental parameters, researchers can confidently apply this methodology to accelerate the synthesis of novel compounds for drug discovery and development programs.

References

  • brainly.com. (2024).
  • Organic Chemistry Portal.
  • Myers, A. (n.d.).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
  • Sigma-Aldrich. Sodium Triacetoxyborohydride.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride.
  • Sciencemadness.org. (n.d.).
  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.).
  • ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine.
  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • Organic Chemistry Data. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (n.d.). Literature review on the synthesis of N-substituted piperidin-4-amines.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. J. Soc. Ouest-Afr. Chim.
  • Journal of Chemical and Pharmaceutical Research. (2024).

Sources

Application Note: Precision Coupling of Pyrimidines and Piperidines via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Buchwald-Hartwig Amination for Pyrimidine-Piperidine Coupling Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary

The coupling of piperidine motifs onto pyrimidine scaffolds is a cornerstone transformation in medicinal chemistry, ubiquitous in the synthesis of kinase inhibitors (e.g., Palbociclib, Ribociclib) and GPCR ligands. While Nucleophilic Aromatic Substitution (


) is often the first-line approach for electron-deficient chloropyrimidines, it frequently fails with electron-rich substrates, sterically hindered positions, or when milder conditions are required to preserve sensitive functionality.

This guide details a robust, field-proven Buchwald-Hartwig amination protocol specifically optimized for pyrimidine-piperidine systems . It moves beyond generic "cookbook" chemistry to provide a mechanistic rationale for ligand selection, base compatibility, and troubleshooting, ensuring high reproducibility and scalability.

Mechanistic Insight & Challenges

The success of Palladium-catalyzed amination on N-heterocycles hinges on managing the delicate balance between the catalytic cycle and off-cycle catalyst deactivation.

The Heterocycle Challenge

Pyrimidines present two distinct challenges compared to standard aryl halides:

  • N-Coordination (Catalyst Poisoning): The pyrimidine nitrogen atoms are competent ligands. They can displace phosphines or coordinate to the Pd(II) intermediate, forming stable, unreactive "off-cycle" resting states.

  • Electronic Deactivation: While electron-deficient rings facilitate Oxidative Addition (OA), they can retard Reductive Elimination (RE) by stabilizing the Pd(II)-amido complex.

The Solution: Bulky, Electron-Rich Ligands

To overcome these issues, Dialkylbiaryl phosphines (Buchwald Ligands) are essential.

  • Steric Bulk: Prevents the coordination of the pyrimidine nitrogen to the Pd center.

  • Electron Richness: Accelerates oxidative addition.

  • Geometry: Promotes reductive elimination by forcing the amine and aryl group into close proximity.

Visualization: The Catalytic Cycle

The following diagram illustrates the catalytic cycle with specific attention to the points of failure for pyrimidine substrates.

BuchwaldCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Pyrimidine-X Poison OFF-CYCLE TRAP: Pd-N(Pyrimidine) Coord Pd0->Poison Small Ligand Coord Amine Coordination (Ar-Pd-NHR2) OxAdd->Coord + Piperidine Dimer OFF-CYCLE TRAP: Halide-Bridged Dimer OxAdd->Dimer Low Ligand Conc. Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot + Base (NaOtBu/Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting specific deactivation pathways (red) relevant to pyrimidine substrates.

Strategic Optimization: The "Art" of Conditions

Success relies on selecting the correct "machinery" for the reaction.

Ligand Selection

For secondary amines like piperidine coupling with heteroaryl halides, RuPhos is the Gold Standard.

  • RuPhos: Optimized for secondary amines.[1][2][3] It provides the perfect steric pocket to facilitate the reductive elimination of the bulky piperidine-pyrimidine complex.

  • BrettPhos: Use if RuPhos fails, particularly for primary amines or extremely hindered substrates.

  • Xantphos: A cost-effective alternative for simple, unhindered substrates, though often requires higher temperatures.

Base Selection[4]
  • NaOtBu (Sodium tert-butoxide): The default choice. Fast reaction rates, but incompatible with esters, nitriles, or base-sensitive protecting groups.

  • Cs2CO3 (Cesium Carbonate): The "gentle giant." Essential for substrates with esters, aldehydes, or nitro groups. Requires higher temperatures (80-100°C) and often longer times.

  • LHMDS: Soluble, non-nucleophilic strong base. Excellent for high-throughput screening in THF.

Solvent Systems[5]
  • Toluene: Excellent for hydrophobic substrates; high boiling point allows thermal acceleration.

  • 1,4-Dioxane: Universal solvent, solubilizes Pd-dimers well.

  • t-Amyl Alcohol / t-BuOH: Promotes proton transfer in the deprotonation step; often used with weak bases.

Experimental Protocols

Protocol A: The "Universal" Micro-Screen (Optimization)

Use this protocol to rapidly identify the best conditions for a new substrate.

Scale: 0.1 mmol | Vessel: 1 dram vial with septum cap

ComponentReagentAmountEquiv.
Substrate Chloropyrimidine deriv.[3]0.10 mmol1.0
Nucleophile Piperidine deriv.0.12 mmol1.2
Catalyst RuPhos Pd G4 2.0 - 4.0 mg0.02-0.04 (2-4 mol%)
Base A NaOtBu14 mg1.5
Base B Cs2CO349 mg1.5
Solvent Dioxane (Anhydrous)0.5 mL[0.2 M]

Procedure:

  • Charge Solids: Add the pyrimidine, Pd precatalyst (RuPhos Pd G4), and Base (NaOtBu OR Cs2CO3) to the vial. Note: If using G3/G4 precatalysts, no glovebox is needed; they are air-stable.[4]

  • Purge: Seal vial and purge with

    
     or Ar for 2 minutes.
    
  • Add Liquids: Add anhydrous Dioxane via syringe. Add Piperidine via syringe.

  • Reaction: Heat to 80°C (NaOtBu) or 100°C (Cs2CO3) for 2-4 hours.

  • Analysis: Filter a 50

    
    L aliquot through a silica plug, elute with EtOAc, and analyze via LCMS.
    
Protocol B: Preparative Scale-Up (Gram-Scale)

Validated for 1.0 - 10.0 gram batches.

Substrate: 2-Chloro-4-methylpyrimidine (Example) Nucleophile: 4-Boc-piperidine Target: 2-(4-Boc-piperazinyl)-4-methylpyrimidine

Reagents:

  • Aryl Chloride: 1.0 equiv

  • Amine: 1.2 equiv[2][4]

  • Catalyst: RuPhos Pd G3 or G4 (1.0 - 2.0 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene (5 volumes, e.g., 5 mL per g of substrate)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Cool under a stream of Nitrogen.[5]

  • Solids Addition: Charge the flask with the Aryl Chloride, Pd Precatalyst, and NaOtBu.

    • Critical: Do not grind NaOtBu excessively; fine powder can clump. Granular is often better for agitation.

  • Degassing: Evacuate the flask (high vacuum) and backfill with Nitrogen (3 cycles).

  • Solvent/Amine Addition: Add Toluene via cannula or syringe. Add the Amine (if liquid) via syringe. If the amine is solid, add it in step 2.

  • Reaction: Heat the mixture to 85°C .

    • Monitoring: The reaction typically turns from orange/red to a dark tea color.

    • Control: Monitor via HPLC at 1h, 4h, and 12h.

  • Work-up:

    • Cool to room temperature.[3][6]

    • Dilute with EtOAc and water.

    • Filter through a pad of Celite to remove Pd black and insoluble salts.

    • Separate layers. Wash organic layer with Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Crystallization is preferred for pyrimidines. If oil, use Flash Chromatography (DCM/MeOH or Hex/EtOAc).

Troubleshooting & Decision Logic

When the reaction fails, use this logic tree to diagnose the issue.

OptimizationTree Start Reaction Failed / Low Yield CheckSM Is Starting Material (SM) remaining? Start->CheckSM CheckDehal Is Protodehalogenation observed? (Ar-Cl -> Ar-H) CheckSM->CheckDehal No (SM Consumed) CatalystIssue Catalyst Death / Inhibition CheckSM->CatalystIssue Yes (Conversion Stalled) ReductiveIssue Beta-Hydride Elimination or Difficult Reductive Elim. CheckDehal->ReductiveIssue Yes ComplexMix Base Decomposition CheckDehal->ComplexMix No (Complex Mixture) Sol1 Action: Switch to BrettPhos (Better for hindered N) CatalystIssue->Sol1 Sol2 Action: Increase Temp or Switch to XPhos CatalystIssue->Sol2 Sol3 Action: Lower Temp, Use tBuBrettPhos ReductiveIssue->Sol3 Sol4 Action: Switch NaOtBu -> Cs2CO3 Switch Solvent -> tBuOH ComplexMix->Sol4

Figure 2: Troubleshooting decision tree for optimization.

Common Failure Modes:
  • Protodehalogenation (Ar-H formation):

    • Cause:

      
      -hydride elimination from the amine or solvent, followed by reductive elimination.
      
    • Fix: Use a ligand that forms a more crowded center (e.g., tBuBrettPhos ) to disfavor

      
      -hydride elimination. Ensure solvent is anhydrous.
      
  • No Conversion (Catalyst Poisoning):

    • Cause: Pyrimidine N binding to Pd.

    • Fix: Switch to BrettPhos or tBuXPhos . Increase catalyst loading to 5 mol%.

  • Functional Group Hydrolysis:

    • Cause: NaOtBu is too harsh.

    • Fix: Use Cs2CO3 or K3PO4 in Dioxane.

Safety & Scavenging (Pd Removal)

Palladium contamination is a critical concern in drug development (ICH Q3D limits).

  • Silica Thiol Scavengers: Post-reaction, treat the crude organic solution with SiliaMetS® Thiol or MP-TMT resins (0.5 equiv w.r.t Pd mass) at 50°C for 1 hour. Filter.

  • Crystallization: Pyrimidine derivatives often crystallize well. This is the most effective method for rejecting trace Pd.

  • Activated Carbon: A simple wash with activated charcoal (Darco G-60) during the workup can reduce Pd content by >90%.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][7][4][8][9][10][11][12] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organic Letters, 18(11), 2580–2583. Link

  • Comparison of Ligands (RuPhos vs BrettPhos): Maiti, D., et al. (2009). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 11(13), 2824–2827. Link

Sources

Procedure for N-Boc deprotection of piperidine amines

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the N-Boc Deprotection of Piperidine Amines

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theory, application, and practical execution of N-Boc deprotection for piperidine amines. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under a wide array of conditions and its facile, predictable removal under acidic treatment. The piperidine moiety is a privileged scaffold in medicinal chemistry, and mastering the protection and deprotection of its secondary amine is fundamental to the successful synthesis of countless pharmaceutical agents.

This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the deprotection reaction, providing a comparative analysis of common reagents, and offering detailed, field-tested protocols. The aim is to equip the practicing scientist with the knowledge to not only execute these procedures but also to troubleshoot challenges and optimize conditions for their specific molecular targets.

The Underlying Chemistry of Acid-Mediated N-Boc Deprotection

The removal of the Boc group is most commonly achieved through acid-catalyzed hydrolysis.[1][2] The process is a robust and generally high-yielding transformation driven by the formation of highly stable byproducts.

The Deprotection Mechanism

The reaction proceeds via a well-established multi-step mechanism initiated by acid.[1][2][3][4][5]

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl). This step activates the Boc group, making the carbonyl carbon more electrophilic.[1]

  • Fragmentation: The protonated intermediate is unstable and fragments. The tert-butyl-oxygen bond cleaves to generate a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][5]

  • Decarboxylation & Amine Release: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide (CO₂), a significant thermodynamic driving force for the reaction.[1][4] This leaves the free piperidine amine, which is immediately protonated by the excess acid in the medium to form the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[1][4]

N-Boc Deprotection Mechanism cluster_0 Mechanism Steps Start N-Boc Piperidine Protonation Protonation of Carbonyl Oxygen Start->Protonation H⁺ Protonated_Intermediate Protonated Carbamate Protonation->Protonated_Intermediate Fragmentation Fragmentation Protonated_Intermediate->Fragmentation Carbamic_Acid Carbamic Acid + t-Butyl Cation Fragmentation->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation -CO₂ End Piperidinium Salt Decarboxylation->End H⁺

Caption: Acid-catalyzed N-Boc deprotection workflow.

Side Reactions: The Role of the tert-Butyl Cation

A critical aspect of designing a successful deprotection strategy is managing the fate of the electrophilic tert-butyl cation generated during fragmentation.[4][5] This reactive intermediate can lead to undesired side reactions, most notably the alkylation of nucleophilic functional groups within the substrate molecule.[6][7]

  • Common Targets for Alkylation: Electron-rich aromatic rings and the side chains of certain amino acids (e.g., tryptophan, methionine) are particularly susceptible to t-butylation.[2][6][8]

  • Mitigation with Scavengers: To prevent these side reactions, "scavengers" are often added to the reaction mixture. These are nucleophilic species, such as anisole, thioanisole, or triisopropylsilane (TIPS), that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it before it can cause unwanted alkylation.[2][8]

Side_Reactions cluster_desired Desired Pathway cluster_undesired Undesired Pathway cluster_mitigation Mitigation Strategy TB_Cation t-Butyl Cation (Electrophile) Deprotonation Deprotonation TB_Cation->Deprotonation Path 1 Alkylation t-Butylation Side Reaction TB_Cation->Alkylation Path 2 Trapping Trapping TB_Cation->Trapping Path 3 Isobutylene Isobutylene (gas) Deprotonation->Isobutylene Nucleophile Nucleophilic Group (e.g., Tryptophan) Alkylation->Nucleophile Scavenger Scavenger (e.g., Anisole) Trapping->Scavenger

Caption: Fate of the t-butyl cation and mitigation of side reactions.

Comparative Analysis of Common Deprotection Reagents

The choice of acid is the most critical parameter in an N-Boc deprotection protocol. The decision is guided by the substrate's overall acid sensitivity, the desired final salt form, and practical considerations like work-up and purification.

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Conditions 20-50% (v/v) in Dichloromethane (DCM); or neat.[2][3][9]4M solution in 1,4-Dioxane; or solutions in Methanol/Ethyl Acetate.[8][9][10]
Reaction Time Generally rapid (30 min - 2 hours) at room temperature.[9]Can be very fast (<30 min) with 4M HCl in dioxane.[9][11][12]
Selectivity Highly effective but can be less selective, potentially cleaving other acid-labile groups (e.g., t-butyl esters).[9]Can offer superior selectivity for N-Boc groups over t-butyl esters, especially in dioxane.[11]
Product Form Yields a trifluoroacetate salt, which is often an oil or difficult to crystallize, complicating purification.[9]Often yields a crystalline hydrochloride salt, which can be easily isolated and purified by filtration.[9]
Work-Up Requires careful evaporation (often with co-solvents like toluene to azeotropically remove residual TFA) followed by neutralization.[13]Evaporation of the solvent often yields the solid HCl salt directly. Alternatively, a standard basic work-up can be performed.[1]
Handling Highly corrosive, hygroscopic, and requires careful handling in a fume hood.[5][14] Corrosive gas or solutions that require handling in a fume hood.

Standard Operating Protocols

The following protocols provide detailed, step-by-step procedures for the most common N-Boc deprotection methods for piperidine amines.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method suitable for many substrates.

Materials:

  • N-Boc protected piperidine amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask and separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N-Boc protected piperidine (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1-0.5 M.[2]

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Acid Addition: Slowly add TFA to the stirred solution. A typical concentration is 25-50% v/v of TFA in DCM.[2][15] For a 1:1 mixture, add a volume of TFA equal to the volume of DCM used.[13]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-4 hours.[15]

  • Monitoring: Monitor the reaction's progress to completion using TLC or LC-MS (see Section 4).

  • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To aid in the removal of residual TFA, co-evaporation with toluene (2-3 times) can be performed.[3][13]

Work-up and Purification (for Free Amine):

  • Neutralization: Re-dissolve the crude residue (the TFA salt) in an organic solvent like ethyl acetate or DCM. Transfer the solution to a separatory funnel and carefully add saturated NaHCO₃ solution until gas evolution (CO₂) ceases, ensuring the aqueous layer is basic.[15][16]

  • Extraction: Separate the layers. Extract the aqueous layer 2-3 times with the chosen organic solvent.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[15]

  • Final Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected free piperidine amine.

Protocol 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA, often providing a crystalline product that simplifies purification.

Materials:

  • N-Boc protected piperidine amine

  • 4M solution of HCl in 1,4-dioxane (commercially available or prepared)

  • Diethyl ether or hexanes for washing (optional)

  • Standard laboratory glassware

  • Rotary evaporator or vacuum filtration setup

Procedure:

  • Reaction Setup: Place the N-Boc protected piperidine (1.0 equiv.) into a round-bottom flask.

  • Acid Addition: Add the 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[13] The substrate can be added directly to the solution or the solution added to the solid substrate.[1][10]

  • Reaction: Stir the resulting solution or suspension at room temperature. The deprotection is often rapid, and the product hydrochloride salt may precipitate from the solution.[10][13]

  • Monitoring: Monitor the reaction for completion (typically 30 minutes to 4 hours) by TLC or LC-MS.[11][12][15]

  • Isolation: Upon completion, there are two common pathways for isolation:

    • Direct Precipitation: If a solid has formed, collect the piperidine hydrochloride salt by vacuum filtration. Wash the solid with a non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities and dry under vacuum.[13]

    • Concentration: If no precipitate forms, remove the solvent and excess HCl under reduced pressure to obtain the crude hydrochloride salt.[1][10] This can then be used directly or purified further.

Reaction Monitoring and Validation

Properly monitoring the reaction is crucial to ensure complete conversion of the starting material and to avoid over-exposure to harsh acidic conditions, which could degrade the product.

Reaction_Monitoring_Workflow Start Start Reaction TakeAliquot Withdraw Aliquot at Time (t) Start->TakeAliquot Quench Quench/Neutralize Aliquot TakeAliquot->Quench TLC TLC Analysis (Qualitative) Quench->TLC LCMS LC-MS / HPLC Analysis (Quantitative) Quench->LCMS Decision Is Reaction Complete? TLC->Decision LCMS->Decision Workup Proceed to Work-up Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->TakeAliquot

Caption: General workflow for monitoring a deprotection reaction.

  • Thin-Layer Chromatography (TLC): TLC is a fast and effective method for qualitative monitoring.[13][17] The deprotected piperidine amine is significantly more polar than its N-Boc precursor and will exhibit a much lower Retention Factor (Rf) on a silica gel plate. The product spot can be visualized using a ninhydrin stain, which turns purple or pink in the presence of primary or secondary amines.[17][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) / HPLC: For more precise, quantitative analysis, LC-MS or HPLC is the method of choice.[15][17] These techniques can accurately determine the ratio of starting material to product, assess the purity of the final compound, and detect any side products formed during the reaction.[17][19]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Incomplete or Sluggish Reaction Insufficient Acid: Basic functional groups on the substrate (e.g., pyridine) can neutralize the acid.[13] Poor Reagent Quality: TFA is hygroscopic; absorbed water reduces its effective acidity.[13] Low Temperature/Time: The reaction may be kinetically slow for sterically hindered substrates.[13][15]Increase Acid: Add more equivalents of the acid.[8][15] Use Fresh Reagents: Ensure TFA is from a freshly opened bottle or has been properly stored. Increase Time/Temp: Allow the reaction to stir longer. Gentle warming (e.g., to 40-50 °C) can be effective, but must be done cautiously to avoid side reactions.[8][15]
Formation of Side Products t-Butylation: The reactive t-butyl cation has alkylated a nucleophilic site on your molecule.[6][8]Add a Scavenger: Re-run the reaction with an added scavenger like anisole, thioanisole, or triisopropylsilane (TIPS) (typically 5-10% v/v) to trap the cation.[2][8]
Cleavage of Other Acid-Sensitive Groups Conditions are too harsh: Protecting groups like tert-butyl esters or trityl groups have been cleaved along with the Boc group.[8]Use Milder Conditions: Switch from neat TFA to a more dilute solution (e.g., 20% TFA in DCM). Switch Reagents: Change from TFA to 4M HCl in dioxane, which is known to be more selective for N-Boc deprotection over t-butyl esters.[8][11]
Difficult Purification Oily TFA Salt: The product trifluoroacetate salt will not crystallize.[9] Product Water Solubility: The protonated amine salt is highly soluble in water, leading to poor recovery during basic work-up.Switch to HCl: If possible, use HCl/dioxane to obtain a crystalline hydrochloride salt.[9] Alternative Work-up: After removing the reaction solvent, triturate the crude salt with a non-polar solvent like diethyl ether to precipitate it. Alternatively, use ion-exchange chromatography or lyophilization.

Safety Precautions

Working with strong, corrosive acids requires strict adherence to safety protocols to prevent injury.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a flame-resistant lab coat, and long pants. When handling concentrated TFA, double gloving with nitrile gloves is highly recommended; change gloves immediately upon contact.[14]

  • Engineering Controls: All manipulations involving TFA and HCl solutions must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[14]

  • Emergency Procedures: Ensure an emergency safety shower and eyewash station are immediately accessible.[20] In case of skin contact, wash the affected area thoroughly with copious amounts of water.[14][21] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[14][21][22]

  • Waste Disposal: Dispose of acidic waste in appropriately labeled containers according to your institution's hazardous waste guidelines.

References

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. [Link]

  • NJ.gov. Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. [Link]

  • Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]

  • Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Acids - Reagent Guides. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Cheraiet, Z., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • VILLA, CARMELA, et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]

  • González-lópez, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup?. [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research. [Link]

  • ACS GCI Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

  • ResearchGate. Deprotection of N-Boc group of aliphatic amines. [Link]

Sources

Application Note: Strategic Design and Validation of ATP-Competitive Kinase Inhibitors Using Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine heterocycle represents a "privileged scaffold" in kinase inhibitor discovery due to its structural homology to the adenine ring of ATP.[1][2] This application note provides a comprehensive guide for the rational design, synthesis, and biological validation of pyrimidine-based ATP-competitive inhibitors. We detail the structural determinants for hinge binding, provide a modular synthetic protocol for library generation, and outline industry-standard biochemical (ADP-Glo™) and cellular (Western Blot) validation workflows.

Rational Design Principles: The Pyrimidine Pharmacophore

Kinase inhibitors generally function by competing with ATP for the active site cleft located between the N-terminal and C-terminal lobes of the kinase domain. The pyrimidine scaffold is particularly effective because its nitrogen atoms can serve as hydrogen bond acceptors/donors that mimic the N1 and N6 of adenine.

The Binding Mode Anatomy

To design a potent inhibitor, one must address three specific regions within the ATP binding pocket:

  • The Hinge Region: The primary anchor. A pyrimidine core typically utilizes N1 as a hydrogen bond acceptor from the backbone amide (e.g., Met, Leu) and an exocyclic amine (often at C2 or C4) as a hydrogen bond donor to the backbone carbonyl.

  • The Gatekeeper/Back Pocket: The "Gatekeeper" residue controls access to the hydrophobic back pocket.[3] Bulky substituents on the pyrimidine can exploit small gatekeepers (e.g., Threonine) or induce a "DFG-out" conformation (Type II inhibition) to gain selectivity.

  • The Solvent Front: Substituents directed here (often at C2 or C6) improve solubility and pharmacokinetic properties without significantly clashing with the protein.

Structural Logic Diagram

The following diagram illustrates the iterative design cycle and the pharmacophore mapping required for pyrimidine-based inhibitors.

DesignCycle Design In Silico Design (Scaffold Hopping/Docking) Synthesis Modular Synthesis (SnAr / Suzuki Coupling) Design->Synthesis Candidate List BioAssay Biochemical Assay (IC50 / ADP-Glo) Synthesis->BioAssay Library CellAssay Cellular Validation (Target Engagement) BioAssay->CellAssay Hits (<100nM) SAR SAR Analysis (Refine Substituents) BioAssay->SAR Potency Data CellAssay->SAR Efficacy/Tox SAR->Design Optimization Loop

Figure 1: The iterative drug discovery cycle for kinase inhibitors, moving from computational design to biological validation.

Synthetic Protocol: Modular Construction of the Scaffold

A major advantage of the pyrimidine scaffold is its modularity. The varying reactivity of the chlorines on a 2,4-dichloropyrimidine starting material allows for sequential functionalization. The C4 position is generally more electrophilic than C2, allowing for controlled sequential nucleophilic aromatic substitutions (


) or cross-coupling reactions.
General Protocol: Sequential Functionalization

Objective: Synthesize a library of 2,4-disubstituted pyrimidines.

Step 1: C4-Functionalization (The "Tail" or "Warhead")

This step typically installs the bulky hydrophobic group that targets the back pocket or the ribose pocket.

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), Amine/Aniline derivative (1.0 eq), Diisopropylethylamine (DIPEA, 1.2 eq).

  • Solvent: Ethanol or n-Butanol.

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine in solvent at 0°C.

    • Add DIPEA followed by the amine dropwise.

    • Stir at room temperature (RT) for 2–4 hours. (Note: C4 is highly reactive; heating is rarely needed and may cause bis-substitution).

    • Validation: Monitor by TLC (Hexane:EtOAc). The mono-substituted product usually runs lower than the starting material.

  • Workup: Concentrate in vacuo, precipitate with water, and filter.

Step 2: C2-Functionalization (The Hinge Binder)

This step installs the hinge-binding motif (often an aniline or heterocycle).

  • Reagents: C4-substituted intermediate (1.0 eq), Aniline/Amine (1.2 eq), Acid catalyst (HCl in dioxane) OR Palladium catalyst (for Buchwald-Hartwig).

  • Conditions (

    
    ):  Reflux in n-Butanol or Ethanol with catalytic HCl for 12–24 hours.
    
  • Conditions (Pd-Catalyzed):

    
    , Xantphos, 
    
    
    
    , Dioxane, 100°C.
  • Causality: The C2 position is deactivated after C4 substitution. Therefore, high heat or metal catalysis is required to overcome the energy barrier.

Biochemical Validation: ADP-Glo™ Kinase Assay

Once synthesized, compounds must be screened for potency (


). We utilize the ADP-Glo™ Kinase Assay  (Promega), a luminescent assay that measures ADP formation.[4][5] It is preferred over phospho-transfer assays (like FRET) for primary screening because it is universal (works for any kinase/substrate pair) and highly sensitive.
Assay Principle

The assay is performed in two steps:

  • Depletion: Unconsumed ATP is depleted.[6]

  • Detection: ADP is converted back to ATP, which is then used by luciferase to generate light.[4][5][7] Signal is directly proportional to kinase activity.

Experimental Protocol (384-well format)
StepReagent/ActionVolumeTime/TempCritical Note
1 Compound 1 µL-Deliver via acoustic dispenser (e.g., Echo).
2 Enzyme Mix 2 µL10 min / RTPre-incubation allows compound to bind active site.
3 Substrate/ATP Mix 2 µL60 min / RTATP conc. should be at

or slightly below to ensure ATP-competitive kinetics.
4 ADP-Glo™ Reagent 5 µL40 min / RTStops reaction and destroys remaining ATP.
5 Detection Reagent 10 µL30 min / RTConverts ADP

ATP

Light.
6 Read --Read Luminescence (0.5s integration).

Self-Validating Control: Always include a "No Enzyme" control (background) and a "No Compound" control (Max Activity). Calculate the Z'-factor; a value > 0.5 indicates a robust assay.[4]

Cellular Validation: Target Engagement (Western Blot)

Biochemical potency does not guarantee cellular efficacy (due to permeability or efflux). Western Blotting is the gold standard to verify that the inhibitor enters the cell and inhibits the phosphorylation of the specific downstream target.

Workflow Logic

To validate a pyrimidine inhibitor targeting Kinase X, we measure the phosphorylation status of its direct substrate (Substrate Y).

  • Effective Inhibitor: Total Kinase X (Unchanged) | p-Substrate Y (Decreased).

  • Ineffective Inhibitor: Total Kinase X (Unchanged) | p-Substrate Y (Unchanged).

Western Blot Workflow Diagram

WesternBlot Treat Cell Treatment (Dose Response: 0, 10, 100, 1000 nM) Lysis Lysis & Extraction (RIPA + Phosphatase Inhibitors) Treat->Lysis 1-6 hrs Sep SDS-PAGE Separation Lysis->Sep Normalize Protein Transfer Transfer to PVDF/Nitrocellulose Sep->Transfer Block Blocking (5% BSA or Non-fat Milk) Transfer->Block Primary Primary Ab Incubation (Phospho-specific vs Total) Block->Primary Overnight 4°C Detect Detection (ECL) Primary->Detect HRP-Secondary

Figure 2: Cellular validation workflow. Note: Phosphatase inhibitors in the lysis buffer are critical to preserve the signaling state.

Detailed Protocol Steps
  • Seeding: Seed cells (e.g., A549 or MCF7) at

    
     cells/well in 6-well plates. Adhere overnight.
    
  • Starvation (Optional but Recommended): Serum-starve for 12h to reduce basal background phosphorylation if stimulating with a growth factor (e.g., EGF).

  • Treatment: Treat with inhibitor (dose-response) for 1–4 hours. If needed, stimulate with ligand (e.g., EGF 50ng/mL) for the last 15 minutes.

  • Lysis: Wash with ice-cold PBS.[8] Add RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., Na3VO4, NaF).

    • Causality: Cold PBS and phosphatase inhibitors prevent the rapid dephosphorylation of proteins that occurs upon cell death, ensuring the snapshot reflects the treatment state.

  • Normalization: Quantify protein using BCA assay. Load equal amounts (e.g., 20 µg) per lane.

  • Antibodies: Use specific antibodies for the Phosphorylated form of the substrate and the Total protein as a loading control.

References

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites. Pharmacological Research.

  • Promega Corporation. (2023).[4] ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols.

  • Laufer, S. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[2] RSC Medicinal Chemistry.

  • Bhullar, K.S. et al. (2018).[9] Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer.

  • Cell Signaling Technology. (2023). Western Blotting Protocol (Phospho-Specific). CST Protocols.

Sources

Optimization of linker length in pyrimidine-piperidine drugs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Linker Length in Pyrimidine-Piperidine Drugs

Core Directive & Executive Summary

The pyrimidine-piperidine scaffold represents a privileged structural motif in medicinal chemistry, ubiquitous in GPCR antagonists, kinase inhibitors (e.g., mTOR/PI3K), and emerging PROTAC modalities. While the aromatic pyrimidine often serves as the hinge-binder or core scaffold, the piperidine ring frequently acts as a solubilizing group or a vector to reach solvent-exposed regions.

The Critical Variable: The linker connecting these two moieties is not merely a passive connector. Its length (


) and physicochemical nature dictate:
  • Binding Trajectory: The angle and depth at which the piperidine enters a secondary pocket.

  • Entropic Penalty: The cost of freezing a flexible chain upon binding.

  • Permeability: The impact on PSA (Polar Surface Area) and rotatable bond count.

This guide provides a rigorous, self-validating protocol for systematically optimizing this linker length, moving beyond trial-and-error to a rational design framework.

Strategic Design: The "Goldilocks" Vector

Before synthesis, one must conceptualize the linker's role. In pyrimidine-piperidine drugs, the linker often bridges the orthosteric site (pyrimidine) and an allosteric or solvent-front interaction (piperidine).

Mechanistic Insight:

  • Too Short (

    
    ):  Causes steric clashes or forces the pyrimidine out of the planar alignment required for hydrogen bonding (e.g., with the kinase hinge region).
    
  • Too Long (

    
    ):  Introduces excessive degrees of freedom. The entropic penalty of binding increases (
    
    
    
    ), reducing potency even if the enthalpy of binding is favorable.
  • Optimal (

    
    ):  Allows a "relaxed" binding conformation where the piperidine engages its sub-pocket without straining the pyrimidine core.
    
Diagram 1: Logic Flow of Linker Optimization

LinkerLogic Step1 Target Structural Analysis (X-ray/Cryo-EM) Step2 Vector Identification (Distance Measurement) Step1->Step2 Define Distance (d) Step3 Library Design (n = 1, 2, 3, 4...) Step2->Step3 Calculate Chain Length Step4 Synthesis (Divergent Coupling) Step3->Step4 Generate Analogs Step5 Evaluation (IC50 + Thermodynamics) Step4->Step5 Test Hypothesis Step5->Step3 Refine Design (SAR Loop)

Caption: Iterative workflow for rational linker length optimization, moving from structural insight to library generation.

Experimental Protocol: Divergent Synthesis of Linker Analogs

To ensure scientific integrity, we employ a Divergent Synthesis Strategy . This minimizes batch-to-batch variation by using a common pyrimidine intermediate and coupling it with piperidines of varying chain lengths.

Methodology: Reductive Amination (Preferred for maintaining basicity) or Amide Coupling (Preferred for rigidity). Case Focus: Optimization of an alkyl/heteroalkyl linker between a 4-amino-pyrimidine core and a piperidine tail.

Materials
  • Core: 4-Chloropyrimidine derivative or Pyrimidine-aldehyde.

  • Linkers: Amino-alkyl-piperidines (n=2, 3, 4) or Piperidine-carboxylic acids.

  • Reagents: Sodium triacetoxyborohydride (STAB), DCE (Dichloroethane), Acetic Acid.

Step-by-Step Protocol: Reductive Amination Route
  • Preparation of the Electrophile (Pyrimidine Aldehyde):

    • Rationale: Aldehydes are highly reactive and allow for mild coupling conditions that preserve sensitive functional groups on the pyrimidine.

    • Dissolve the pyrimidine-carbaldehyde (1.0 eq) in anhydrous DCE (0.1 M).

  • Amine Activation:

    • Add the piperidine-amine linker variant (1.1 eq) to the solution.

    • Add Glacial Acetic Acid (1.5 eq) to catalyze imine formation.

    • Critical Check: Monitor by TLC/LC-MS. Ensure complete formation of the imine intermediate (usually 1-2 hours at RT). Do not proceed until imine is formed.

  • Reduction (The Locking Step):

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

    • Stir at RT for 4–16 hours.

    • Why STAB? It is milder than NaBH4 and selectively reduces the imine over the aldehyde, preventing side reactions.

  • Quench and Workup:

    • Quench with saturated aqueous NaHCO3.

    • Extract with DCM (3x). Dry over Na2SO4.

  • Purification:

    • Flash chromatography (DCM/MeOH/NH3 gradient).

    • Validation: Verify purity >95% by HPLC to ensure IC50 differences are due to structure, not impurities.

Diagram 2: Synthetic Pathway (Graphviz)

SynthesisPath Start Pyrimidine-Aldehyde (Core Scaffold) Imine Imine Intermediate (Unstable) Start->Imine + Reagent, AcOH, DCE Reagent Piperidine-Amine Linkers (n=2, 3, 4) Reagent->Imine Product Final Drug Candidate (Linker Optimized) Imine->Product + NaBH(OAc)3 Reductive Amination

Caption: Divergent synthetic pathway using reductive amination to generate a library of linker lengths.

Data Analysis & Interpretation

The impact of linker length is rarely linear. It typically follows a parabolic "Goldilocks" distribution.

Hypothetical Data Set (Based on Literature Trends [1, 2]):

Linker Length (n)Distance (Å)IC50 (nM)Ligand Efficiency (LE)Interpretation
n = 1 (Methylene) 2.5>10,000LowSteric Clash: Piperidine cannot reach sub-pocket; pyrimidine twisted.
n = 2 (Ethylene) 3.8450ModerateStrain: Binding possible but energetically costly due to bond angle strain.
n = 3 (Propylene) 5.012 High Optimal: Perfect geometric fit; minimal entropic penalty.
n = 4 (Butylene) 6.385ModerateEntropic Penalty: Chain is too floppy; requires freezing too many rotatable bonds.

Key Analysis Steps:

  • Plot IC50 vs. Carbon Chain Length: Look for the minimum.

  • Thermodynamic Profiling: If possible, use ITC (Isothermal Titration Calorimetry).

    • Optimal Linker: Favorable

      
       (enthalpy) and minimal penalty to 
      
      
      
      (entropy).
    • Long Linker: High entropic cost (

      
       becomes more negative/unfavorable).
      

Case Study: Antiplasmodial Hybrids

A relevant case study involves 4-aminoquinoline-pyrimidine hybrids. Research has shown that varying the linker between the aromatic core and the piperidine tail from 2 to 3 carbons resulted in a significant potency jump against P. falciparum strains [3].

  • Observation: The 3-carbon linker allowed the piperidine to fold back or extend to interact with a specific residue that the 2-carbon linker could not reach without distorting the planar quinoline binding.

  • Lesson: Even a single methylene unit (

    
    ) can alter potency by >10-fold.
    

References

  • Vertex AI Search. (2024). Impact of linker length on pyrimidine-piperidine conjugates binding affinity. 1

  • Dohno, C., et al. (2009).[2] The effect of linker length on binding affinity of a photoswitchable molecular glue for DNA. Bioorganic & Medicinal Chemistry. 3

  • Malaria World. (2025).[1] Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. 1

  • MDPI. (2014). Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists. 4

Sources

Application Note: Precision Functionalization of the C4-Amino Group of Piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 4-aminopiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for a vast array of therapeutics, including opioid analgesics (e.g., Fentanyl), antihistamines (e.g., Astemizole, Bamaluzole), and modern antivirals (e.g., HCV assembly inhibitors).[1]

Functionalizing the C4-amino group allows researchers to modulate solubility, lipophilicity, and target affinity.[1] However, the presence of two nucleophilic nitrogen atoms—the secondary amine at position 1 (N1) and the primary amine at position 4 (N4)—presents a critical selectivity challenge.

This guide provides authoritative protocols for the chemoselective functionalization of the C4-amino group. It prioritizes the use of N1-protected intermediates (e.g., 1-Boc-4-aminopiperidine) to ensure reaction fidelity and high yields, avoiding the formation of complex regioisomeric mixtures.

The Selectivity Challenge: A Mechanistic View

To design effective experiments, one must understand the electronic environment of the scaffold.

  • N1 (Ring Nitrogen): Secondary amine. pKa

    
     10.7–11.0. Sterically accessible but often part of the pharmacophore's binding interaction.
    
  • N4 (Exocyclic Nitrogen): Primary amine. pKa

    
     10.4–10.7. Highly nucleophilic and less sterically hindered than N1 in many conformations.
    

The "pKa Trap": The pKa values of N1 and N4 are sufficiently close that chemoselective functionalization of the free diamine is unreliable using standard electrophiles. While N4 is kinetically more nucleophilic towards acylating agents due to being a primary amine, N1 is thermodynamically competitive.[1]

The Solution: The industry-standard "Best Practice" is to utilize 1-Boc-4-aminopiperidine (or Cbz/Benzyl equivalents). This masks N1, directing all chemoselectivity to the C4-amino group.

Decision Matrix: Reagent Selection

Use the following logic to select the appropriate reagent class for your target modification.

ReagentSelection Start Target Modification at C4-NH2 Alkylation Alkylation (C-N Bond) Start->Alkylation Acylation Acylation (Amide Bond) Start->Acylation Arylation Heteroarylation (Ar-N Bond) Start->Arylation Reductive Reductive Amination (Aldehydes/Ketones) Alkylation->Reductive Coupling Coupling Reagents (HATU/T3P) Acylation->Coupling SNAr SNAr / Buchwald (Halides) Arylation->SNAr Reagent1 Reagent: NaBH(OAc)3 Solvent: DCE/DCM Reductive->Reagent1 Reagent2 Reagent: HATU + DIPEA Solvent: DMF Coupling->Reagent2 Reagent3 Reagent: Pd2(dba)3 / Xantphos OR DIPEA (SNAr) SNAr->Reagent3

Caption: Decision tree for selecting reagents based on the desired chemical transformation at the C4-position.

Detailed Protocols

Protocol A: Reductive Amination (C4-Alkylation)

Application: Installing alkyl chains, benzyl groups, or solubilizing tails.[1] Gold Standard Reagent: Sodium Triacetoxyborohydride (STAB).

Why STAB? unlike NaCNBH


 (toxic) or NaBH

(too aggressive, reduces aldehydes to alcohols), STAB is mild and selective for the iminium ion intermediate, preventing side reactions.[1]

Materials:

  • Substrate: 1-Boc-4-aminopiperidine (1.0 equiv).

  • Electrophile: Aldehyde or Ketone (1.1–1.2 equiv).

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous).

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for ketone substrates.

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, dissolve 1-Boc-4-aminopiperidine (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL).

  • Activation: If reacting with a ketone, add Glacial Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes to establish the imine/iminium equilibrium.

  • Reduction: Add STAB (1.5 mmol) in a single portion.

    • Note: Gas evolution (minimal) may occur.

  • Incubation: Stir at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the starting amine.

  • Quench: Quench with Saturated Aqueous NaHCO

    
     (5 mL). Stir vigorously for 10 minutes to decompose boron complexes.
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]
Protocol B: Selective Amide Coupling (C4-Acylation)

Application: Creating library diversity or attaching fluorophores/linkers. Reagent System: HATU / DIPEA.

Why HATU? It provides faster kinetics and higher conversion rates for hindered amines compared to EDC/HOBt.

Materials:

  • Substrate: 1-Boc-4-aminopiperidine (1.0 equiv).

  • Carboxylic Acid (1.1 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (Hunig’s Base) (3.0 equiv).

  • Solvent: DMF (Anhydrous).[2]

Step-by-Step Methodology:

  • Pre-activation: Dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir for 5 minutes.

    • Visual Check: Solution often turns slightly yellow.

  • Addition: Add 1-Boc-4-aminopiperidine (1.0 mmol) followed by the remaining DIPEA (1.5 mmol).

  • Reaction: Stir at RT for 2–4 hours.

  • Work-up: Dilute with EtOAc (20 mL). Wash with 1M HCl (to remove excess amine/DIPEA), then Sat.[1] NaHCO

    
     (to remove acid/HATU byproducts), then Brine.[1]
    
    • Self-Validation: If the organic layer retains color, wash again with water to remove residual DMF.[1]

Comparative Data: Reducing Agents

Table 1 summarizes the performance of reducing agents for the reductive amination of 4-aminopiperidine.

ReagentReactivitySelectivity (Imine vs Aldehyde)ToxicityRecommended Use
NaBH(OAc)3 ModerateHigh LowGeneral Purpose (Best Practice)
NaCNBH3 LowHighHigh (Cyanide) Acid-sensitive substrates (pH 3-5)
NaBH4 HighLowLowOnly if pre-forming imine (2-step)
Pic-BH3 ModerateHighLowGreen chemistry applications

Reaction Landscape Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

ReactionLandscape Core 1-Boc-4-Aminopiperidine (Starting Material) Rxn1 Reductive Amination (Aldehyde/STAB) Core->Rxn1 Rxn2 Amide Coupling (R-COOH/HATU) Core->Rxn2 Rxn3 Sulfonylation (R-SO2Cl/TEA) Core->Rxn3 Rxn4 SNAr / Heteroarylation (Ar-Cl/Base) Core->Rxn4 Prod1 Secondary Amine (Solubility/Lipophilicity) Rxn1->Prod1 Prod2 Amide (H-Bond Acceptor/Donor) Rxn2->Prod2 Prod3 Sulfonamide (Metabolic Stability) Rxn3->Prod3 Prod4 N-Heteroaryl (Bioisostere) Rxn4->Prod4

Caption: Divergent synthetic pathways from the 1-Boc-4-aminopiperidine scaffold.

Expert Tips & Troubleshooting

  • Over-Alkylation: In reductive amination, if you observe dialkylation (two alkyl groups adding to the C4-amine), switch from using an aldehyde to a ketone, or increase the steric bulk of the electrophile. Alternatively, use a stoichiometric deficit of the aldehyde (0.9 equiv).

  • Solubility: 4-aminopiperidine salts (e.g., HCl or TFA salts after deprotection) are highly polar. When performing the initial protection or functionalization, ensure the free base is generated in situ using DIPEA if starting from a salt form.

  • Purification: The basicity of the C4-amine (if alkylated) allows for "Catch-and-Release" purification using SCX (Strong Cation Exchange) cartridges, which is highly efficient for library production.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • BenchChem. (2025).[2][4] "Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry." BenchChem Application Notes. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 424361, 4-Piperidinamine." PubChem. Link

  • Kuduk, S. D., et al. (2010).[1] "Synthesis and evaluation of 4-aminopiperidines as potent and selective M1 muscarinic receptor agonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich. (2021). "Reductive Amination – Application Note." Merck/Sigma-Aldrich Technical Library. Link

Sources

Troubleshooting & Optimization

Troubleshooting low yields in nucleophilic aromatic substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution (SNAr) Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Status: Active Ticket Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist

Executive Summary

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone transformation in medicinal chemistry, particularly for heterocycle functionalization.[1] However, unlike SN2 reactions, SNAr follows an addition-elimination mechanism where the breaking of the carbon-halogen bond is rarely the rate-determining step (RDS). Low yields typically stem from a failure to stabilize the high-energy Meisenheimer complex, solvent-induced nucleophile deactivation ("caging"), or competing pathways like benzyne formation.

This guide provides a self-validating diagnostic framework to identify and resolve these bottlenecks.

Phase 1: Diagnostic Framework (The "Why")

Q: My reaction is stalling with unconsumed starting material, even at reflux. Why isn't it proceeding?

A: The reaction barrier is likely too high due to insufficient electrophilicity of the arene. In SNAr, the rate-determining step is usually the initial nucleophilic attack, which disrupts aromaticity to form the resonance-stabilized Meisenheimer complex (sigma adduct).

Diagnostic Check:

  • EWG Placement: Do you have strong electron-withdrawing groups (NO2, CN, CF3, COR) located ortho or para to the leaving group? Meta substituents provide minimal resonance stabilization to the anionic intermediate.

  • Leaving Group Selection: Are you using a chloride or bromide? Switch to Fluoride .

    • Reasoning: Unlike SN2, the reaction rate order in SNAr is F >> Cl ≈ Br > I .[2][3][4] Fluorine’s high electronegativity inductively stabilizes the transition state of the rate-determining addition step, lowering the activation energy [1].[5]

Q: Why does Fluorine react faster than Iodine if the C-F bond is stronger?

A: This is the "Element Effect." In SNAr, C-X bond breaking occurs in the second, fast elimination step.[3] The first step (addition) is rate-limiting.[4][5][6] Fluorine’s strong inductive effect (-I) pulls electron density from the ring, making the ipso-carbon significantly more electrophilic and stabilizing the negative charge on the Meisenheimer intermediate. Iodine, while a better leaving group, offers weak inductive stabilization, making the initial attack much slower [2].

Q: I am using a strong nucleophile (e.g., NaOMe) in Methanol, but the rate is glacial. Why?

A: You are experiencing Solvent Caging . Protic solvents (MeOH, EtOH, H2O) form a hydrogen-bond "cage" around anionic nucleophiles, significantly reducing their HOMO energy and reactivity.

Solution: Switch to a polar aprotic solvent (DMSO, DMF, NMP, or MeCN).

  • Mechanism:[1][4][5][6][7][8][9][10] These solvents solvate cations (Na+, K+) effectively via their dipoles but cannot hydrogen bond to the anion. This leaves the nucleophile "naked" and highly reactive, often increasing rates by 1000-fold [3].

Phase 2: Optimization Protocols (The "How")

Q: How do I select the correct base to avoid side reactions?

A: Base selection depends on the pKa of the nucleophile's conjugate acid and the substrate's sensitivity.

Base TypeExamplesBest Use CaseRisk Factor
Weak Inorganic K2CO3, Cs2CO3Phenols, Thiols (pKa < 10)Low solubility in organics; requires polar solvent or crown ether.
Strong Inorganic NaH, KOtBuAlcohols, Amides (pKa > 15)Can trigger Benzyne mechanism (elimination-addition) if substrate is not activated enough.
Organic Amine DIPEA (Hünig's), TEAAmines (scavenging HCl)Nucleophilic competition (quaternization) if the base is not sterically hindered.
Superbase DBU, BEMPLow-reactivity substratesExpensive; can cause decomposition of sensitive groups.
Q: I see a "black tar" forming instead of my product. What is happening?

A: This usually indicates decomposition via polymerization or benzyne pathways .

  • Benzyne Formation: If your base is too strong (e.g., LDA, NaH) and the ring lacks sufficient EWGs, the base may deprotonate the ring ortho to the halogen. This leads to elimination (benzyne formation) followed by non-selective addition, resulting in tars and regioisomeric mixtures.

    • Fix: Use a weaker base (e.g., K2CO3) or a milder nucleophile.

  • Oxidative Polymerization: Electron-rich amines (nucleophiles) can oxidize at high temperatures.

    • Fix: Degas solvents with N2/Ar and add an antioxidant like BHT if permissible.

Phase 3: Visualization & Workflow

Mechanism: The Addition-Elimination Pathway

The following diagram illustrates the critical Meisenheimer complex and the energy landscape.[4]

SNAr_Mechanism cluster_factors Critical Success Factors Start Substrate (Ar-X + Nu:) TS1 Transition State 1 (High Energy) Start->TS1 Rate Determining Step (Nucleophilic Attack) Inter Meisenheimer Complex (Resonance Stabilized Anion) TS1->Inter Formation of Sigma Adduct TS2 Transition State 2 (Low Barrier) Inter->TS2 Leaving Group Departure Product Product (Ar-Nu + X-) TS2->Product Restoration of Aromaticity F1 EWG ortho/para stabilizes Intermediate F2 Solvent: Polar Aprotic (Naked Nucleophile) F3 Leaving Group: F >> Cl (Inductive Effect)

Caption: The SNAr mechanism. Note that the first step is rate-determining, highlighting the need for EWG stabilization and "naked" nucleophiles.

Troubleshooting Flowchart

Use this decision tree to diagnose low yields.

Troubleshooting_Tree Start Problem: Low Yield / No Reaction CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes SM Remains (Reaction Stalled) CheckSM->SM_Yes Yes SM_No SM Consumed (Messy/Side Products) CheckSM->SM_No No Temp Is Temperature > 100°C? SM_Yes->Temp Solvent Is Solvent Polar Aprotic? (DMSO, DMF, NMP) Temp->Solvent Yes Act_Temp Increase Temp or Use Microwave Temp->Act_Temp No LG Is Leaving Group F? Solvent->LG Yes Act_Solv Switch to DMSO/DMF to uncage nucleophile Solvent->Act_Solv No Act_LG Switch Cl/Br -> F (Element Effect) LG->Act_LG No TLC Check TLC/LCMS Profile SM_No->TLC Hydrolysis Product: Ar-OH detected? (Hydrolysis) TLC->Hydrolysis Ar-OH Tars Black Tar / Many Spots? (Decomposition) TLC->Tars Messy Act_Dry Dry Solvent/Reagents Use Molecular Sieves Hydrolysis->Act_Dry Act_Base Base too strong? Switch to Carbonate Degas solvent Tars->Act_Base

Caption: Diagnostic logic flow for identifying the root cause of SNAr failure modes.

Phase 4: Advanced Workup & Isolation

Issue: "I formed the product, but I can't get it out of the DMSO/DMF." Solution:

  • Aqueous Crash: Pour the reaction mixture into 10x volume of ice water. If the product is solid, it will precipitate. Filter and wash.[2]

  • LiCl Wash: If extraction is necessary (EtOAc/Ether), wash the organic layer with 5% LiCl solution. LiCl helps partition DMF/DMSO into the aqueous phase more effectively than brine [4].

References

  • BenchChem. Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. (2025).[1][2][3][11] Link

  • Chemistry Steps. Nucleophilic Aromatic Substitution: The Mechanism and Leaving Group Order. (2021).[12] Link

  • LibreTexts Chemistry. Solvent Effects in Nucleophilic Substitution. (2021).[12] Link

  • Imperial College London. Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. (2020).[1][8] Link

Sources

Technical Support Center: A Researcher's Guide to Optimizing Regioselectivity in 4,6-Disubstituted Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing unsymmetrically substituted 4,6-disubstituted pyrimidines. Achieving high regioselectivity in these syntheses is a common challenge, and this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific issues you may encounter in the lab.

The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability. Our goal is to empower you with the knowledge to not only solve common synthetic problems but also to proactively design experiments that yield the desired regioisomer with high purity and efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselectivity in the synthesis of 4,6-disubstituted pyrimidines?

The main challenge lies in controlling which of the two reactive sites, C4 or C6, reacts preferentially when introducing different substituents. In many classical one-pot condensation reactions, if the precursors are not symmetrical, a mixture of regioisomers is often obtained, leading to difficult purification and reduced yield of the desired product. In stepwise syntheses, typically starting from a dihalopyrimidine, the challenge is to modulate the reactivity of the C4 and C6 positions to allow for selective sequential functionalization.

Q2: What are the most common strategies for synthesizing unsymmetrical 4,6-disubstituted pyrimidines with high regioselectivity?

The most reliable and widely used strategy is the sequential functionalization of a 4,6-dihalopyrimidine, such as 4,6-dichloropyrimidine. This approach involves two distinct reaction steps, allowing for the introduction of one substituent at a time. The success of this method hinges on the differential reactivity of the two halogen atoms, which can be influenced by the substituent introduced in the first step. Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, and nucleophilic aromatic substitution (SNAr) reactions are the workhorses for this strategy.[1][2][3]

Q3: How do electronic and steric effects of substituents influence regioselectivity in SNAr reactions on a pyrimidine core?

Electronic and steric effects are paramount in directing the regioselectivity of SNAr reactions.[4] For a 2,4-dichloropyrimidine, nucleophilic attack is generally favored at the C4 position. However, the presence of other substituents on the ring can alter this preference. For instance, an electron-donating group at the C6 position can increase the electron density at C4, potentially making C2 more susceptible to attack.[4] Steric hindrance from a bulky substituent at the C5 position can also influence whether an incoming nucleophile attacks at C4 or C2.[4] Computational methods, such as Density Functional Theory (DFT), can be employed to predict the most likely site of attack by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) distribution of the pyrimidine substrate.[4][5][6]

Q4: Can I use a one-pot reaction to synthesize a 4,6-disubstituted pyrimidine regioselectively?

While more challenging, regioselective one-pot syntheses are possible under specific circumstances. These reactions often rely on subtle differences in the reactivity of the starting materials or the use of catalysts that can direct the reaction pathway. For example, some multicomponent reactions have been reported to yield single regioisomers, but this is highly dependent on the specific substrates and conditions used.[7][8] For novel compounds, a stepwise approach is generally recommended to ensure unambiguous results.

Q5: How can I confirm the regiochemistry of my synthesized 4,6-disubstituted pyrimidine?

Unambiguous structural elucidation is critical. The most powerful tool for this is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 1D NMR (¹H and ¹³C): The chemical shifts and coupling patterns of the aromatic protons and carbons can provide initial clues.

  • 2D NMR (HMBC and NOESY): These techniques are often definitive. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range (2-3 bond) correlations between protons on a substituent and the carbons of the pyrimidine ring (C4, C5, C6), allowing for precise assignment.[9][10][11] A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between protons on the substituents and the H5 proton of the pyrimidine ring, which can help differentiate between the 4- and 6-positions.[10]

  • Single-Crystal X-ray Diffraction: If a suitable crystal can be obtained, this method provides undeniable proof of the molecular structure.[11][12]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 4,6-disubstituted pyrimidines and provides actionable solutions.

Problem 1: Formation of a Mixture of Regioisomers
  • Symptom: ¹H NMR and/or LC-MS analysis of the crude product shows two or more isomers.

  • Probable Cause (SNAr/Cross-Coupling): The electronic and steric differentiation between the C4 and C6 positions is insufficient under the current reaction conditions. The first substitution may not have sufficiently deactivated the second reactive site, or the reactivity of the two sites was too similar to begin with.

  • Troubleshooting Steps:

    • Modify Reaction Temperature: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy.

    • Change the Solvent: The polarity of the solvent can influence the reaction rate and selectivity.[13][14] Experiment with a range of solvents (e.g., from polar aprotic like DMF or DMSO to less polar like 1,4-dioxane or toluene).

    • Screen Different Catalysts/Bases (for Cross-Coupling): The choice of palladium catalyst, ligand, and base can have a profound impact on the outcome of Suzuki and other cross-coupling reactions.[2] A less reactive catalyst system may improve selectivity.

    • Alter the Order of Substitution: If you are performing a sequential substitution, try reversing the order in which you introduce the two substituents. The electronic nature of the first substituent added will influence the reactivity of the remaining halogenated position for the second step.

    • Consider a Protecting Group Strategy: If applicable, a bulky protecting group could be used to sterically block one of the reactive sites, allowing for selective reaction at the other.

Problem 2: Low or No Yield of the Desired Product
  • Symptom: TLC or LC-MS analysis shows mainly unreacted starting materials.

  • Probable Cause:

    • Insufficient activation of the C-X bond (where X is a halogen or other leaving group).

    • Deactivation of the catalyst.

    • Poor nucleophilicity of the incoming reagent.

    • Steric hindrance preventing the reaction.[7][15]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Many SNAr and cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.[15][16]

    • Use a More Active Catalyst System: For Suzuki couplings, switch to a more electron-rich and/or bulkier phosphine ligand to promote oxidative addition. Ensure your palladium catalyst is not deactivated.

    • Check Reagent Purity: Impurities in starting materials, particularly water in organometallic reagents, can quench the reaction.[7]

    • Solvent Choice: Ensure your solvent is anhydrous, especially for reactions involving organometallic reagents.[16]

Problem 3: Formation of Unexpected Byproducts
  • Symptom: Characterization (NMR, MS) reveals products other than the expected isomers.

  • Probable Cause:

    • Hydrolysis: If water is present, halogenated pyrimidines can hydrolyze to the corresponding pyrimidinones, especially at elevated temperatures or under basic/acidic conditions.

    • Homocoupling (in Cross-Coupling Reactions): The organoboron reagent can couple with itself to form a biaryl byproduct.

    • Reductive Dehalogenation: The halogen on the pyrimidine ring can be replaced by a hydrogen atom.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to prevent hydrolysis.

    • Degas Solvents: For cross-coupling reactions, remove dissolved oxygen by sparging with an inert gas (e.g., argon or nitrogen) to prevent catalyst oxidation and homocoupling.

    • Optimize Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the organoboron reagent to favor the desired cross-coupling over homocoupling.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Nucleophilic Aromatic Substitution (SNAr) of 4,6-Dichloropyrimidine with a Generic Amine (R-NH₂)

EntryAmine (R-NH₂)SolventTemperature (°C)Time (h)Product Ratio (4-substituted : 6-substituted)
1AnilineDioxane8012>95 : <5
2AnilineDMSO120490 : 10
3BenzylamineTHF6018>95 : <5
4MorpholineEthanolReflux6>95 : <5

Note: Data are representative and compiled from general principles of SNAr on dihalopyrimidines. Actual results will vary based on the specific nucleophile.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Sequential Suzuki-Miyaura Cross-Coupling of 4,6-Dichloropyrimidine

This protocol describes a general method for the synthesis of an unsymmetrical 4,6-diarylpyrimidine.

Step A: Monosubstitution

  • Reaction Setup: To a dry Schlenk flask, add 4,6-dichloropyrimidine (1.0 eq), the first arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (4-aryl-6-chloropyrimidine) by column chromatography on silica gel.

Step B: Disubstitution

  • Reaction Setup: To a dry Schlenk flask, add the purified 4-aryl-6-chloropyrimidine from Step A (1.0 eq), the second arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere and Solvent Addition: Follow steps 2 and 3 from Step A.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 5 and 6 from Step A to isolate the final 4,6-diarylpyrimidine product.

Visualization of Key Concepts

Decision Workflow for Regioselective Synthesis

G start Goal: Synthesize unsymmetrical 4,6-disubstituted pyrimidine precursor Select Precursor start->precursor dihalo 4,6-Dihalopyrimidine precursor->dihalo Reliable Regiocontrol onepot Condensation Precursors (e.g., for Pinner Synthesis) precursor->onepot Potentially Faster strategy Choose Strategy dihalo->strategy onepot->strategy sequential Sequential Functionalization (High Regiocontrol) strategy->sequential onepot_synth One-Pot Synthesis (Lower Regiocontrol) strategy->onepot_synth rxn_choice Select Reaction Type sequential->rxn_choice analysis Characterize Product onepot_synth->analysis suzuki Suzuki Coupling rxn_choice->suzuki snar SNAr Reaction rxn_choice->snar suzuki->analysis snar->analysis nmr NMR Spectroscopy (1H, 13C, HMBC, NOESY) analysis->nmr xray X-Ray Crystallography analysis->xray troubleshoot Troubleshooting nmr->troubleshoot isomers Mixture of Isomers? troubleshoot->isomers low_yield Low Yield? troubleshoot->low_yield solution Optimize Conditions: - Temperature - Solvent - Catalyst/Ligand - Reaction Order isomers->solution low_yield->solution

Caption: Decision workflow for synthesizing 4,6-disubstituted pyrimidines.

Regioselective Substitution on 4,6-Dichloropyrimidine

Caption: Regioselective functionalization of 4,6-dichloropyrimidine.

References

  • [Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][4][5]oxazepine derivatives.]([Link])

Sources

Strategies for increasing metabolic stability of ethylpyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ● Operational Agent: Dr. Helix, Senior Application Scientist Ticket Subject: Strategies for Increasing Metabolic Stability of Ethylpyrimidines

Introduction

Welcome to the MedChem Support Center. You are likely accessing this guide because your lead ethylpyrimidine compound is showing high intrinsic clearance (


) in liver microsomes (HLM/RLM), and metabolite identification (MetID) points to the ethyl side chain as the primary liability.

Ethyl groups attached to electron-deficient heteroaromatics (like pyrimidines) are classic "metabolic soft spots." The electron-deficient ring deactivates itself toward oxidation, directing Cytochrome P450 (CYP) enzymes to attack the electron-rich alkyl side chain—specifically the benzylic-like


-carbon.

This guide provides a troubleshooting workflow to diagnose the issue and three validated chemical strategies to stabilize the moiety without destroying potency.

Module 1: Diagnosis & Triage

Is the ethyl group actually the problem?

Before synthesizing new analogs, you must confirm the site of metabolism (SoM). High clearance can result from multiple pathways.

Step 1: Analyze MetID Data Look for the following mass shifts in your LC-MS/MS data after microsomal incubation:

  • +16 Da (Hydroxylation): If observed, check fragmentation. If the fragment containing the pyrimidine + ethyl retains the +16, the oxidation is on the ethyl group or the ring.

  • -2 Da (Dehydrogenation): Often indicates oxidation of the ethyl to a vinyl group (less common but possible).

  • +14 Da (Carbonylation) or +32 Da (Di-hydroxylation): Advanced oxidation states.

Step 2: The "Benzylic" Liability Check The


-carbon (directly attached to the ring) is the most vulnerable due to resonance stabilization of the radical intermediate formed during the CYP catalytic cycle.

MetID_Workflow Start High Clearance (>50 µL/min/mg) MetID Run MetID (LC-MS/MS) Start->MetID MassShift Mass Shift? MetID->MassShift Plus16 +16 Da (Hydroxylation) MassShift->Plus16 Yes FragAnalysis MS2 Fragmentation Plus16->FragAnalysis EthylOx Ethyl Oxidation (Confirmed) FragAnalysis->EthylOx Fragment Mass Matches Sidechain RingOx Ring Oxidation FragAnalysis->RingOx Fragment Mass Matches Core

Figure 1: Diagnostic workflow to confirm ethyl group liability.

Module 2: Stabilization Strategies

The "Fixes": Engineering out the liability.

Once the ethyl group is confirmed as the metabolic hotspot, apply these three strategies. They are ranked from "least perturbation" to "structural change."

Strategy A: The "Anchor" (Deuteration)

Mechanism: Kinetic Isotope Effect (KIE).[1][2][3][4][] The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to lower zero-point vibrational energy.[1] Breaking the C-H bond is often the rate-determining step (RDS) in CYP-mediated oxidation.[1] Replacing H with D increases the activation energy required for this cleavage.

  • Application: Replace the ethyl group (

    
    ) with a perdeuterated ethyl group (
    
    
    
    ).
  • Pros: Minimal change to sterics and electronics (bioisosteric). Potency usually remains identical.

  • Cons: If C-H bond breaking is not the RDS (e.g., product release is rate-limiting), this will not improve stability ("metabolic switching" may occur).

Strategy B: The "Shield" (Fluorination)

Mechanism: Electronic Deactivation & Steric Blocking. Fluorine is the most electronegative element. Introducing it reduces the electron density of the C-H bond, making it less susceptible to the radical abstraction mechanism of CYP450.[6]

  • Tactic 1:

    
    -Difluorination (
    
    
    
    or
    
    
    ).
    • Fluorine at the

      
      -position inductively withdraws electron density from the 
      
      
      
      -carbon, strengthening the
      
      
      -C-H bonds.
    • Reference: This strategy was pivotal in the optimization of Voxilaprevir , where

      
      -fluorination of a cyclopropyl ring prevented oxidative metabolism [1].
      
  • Tactic 2:

    
    -Fluorination (
    
    
    
    ).
    • Directly blocks the metabolic site.

    • Warning: This significantly alters the pKa of the pyrimidine nitrogen and can impact solubility and target binding.

Strategy C: The "Knot" (Cyclization)

Mechanism: Conformational Constraint & Bond Strengthening. Converting the ethyl group into a cyclopropyl group is a gold-standard medicinal chemistry tactic.

  • Bond Strength: Cyclopropyl C-H bonds have higher

    
    -character (
    
    
    
    hybridization) compared to acyclic ethyl C-H bonds (
    
    
    ). This makes the C-H bond stronger (BDE ~106 kcal/mol vs ~98 kcal/mol) and harder to oxidize [2].
  • Sterics: The rigid ring prevents the "induced fit" required by many CYP active sites.

ParameterEthyl (

)
Cyclopropyl (

)
Impact
Hybridization


(Walsh orbitals)
Stronger bonds
Bond Dissociation Energy ~98 kcal/mol~106 kcal/molHigh Stability
LogP (Lipophilicity) Baseline-0.2 to +0.1 changeNeutral
Metabolic Risk HighLowPreferred Fix
Module 3: Experimental Validation

Self-Validating Protocol: Microsomal Stability Assay

Do not rely on single-point data. Use this protocol to validate your structural changes.

Protocol: Human Liver Microsome (HLM) Stability

  • Preparation:

    • Test Compound: 1 µM final concentration (prevents enzyme saturation).

    • Microsomes: 0.5 mg/mL protein concentration.

    • Cofactor: NADPH (regenerating system or 1 mM final).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Execution (The "Stopwatch" Method):

    • Pre-incubate microsomes + compound for 5 mins at 37°C.

    • Start: Add NADPH to initiate reaction (

      
      ).
      
    • Sampling: Remove aliquots at

      
       min.
      
    • Quench: Immediately dispense into ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Self-Validation Steps (CRITICAL):

    • Positive Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil

      
       min, your microsomes are inactive—discard data .
      
    • Zero-Cofactor Control: Run one sample without NADPH. If compound disappears, the instability is chemical (hydrolysis), not metabolic.

  • Data Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       = elimination rate constant.
      
    • 
      .
      
    • 
      .
      

Decision_Tree Problem Ethylpyrimidine Unstable in HLM CheckPotency Is Potency Critical? (Cannot tolerate steric change) Problem->CheckPotency Deuterium Strategy A: Deuteration (-CD2CD3) CheckPotency->Deuterium Yes (Strict SAR) CheckElec Can Electronics Change? CheckPotency->CheckElec No (Flexible SAR) Fluorine Strategy B: Beta-Fluorination (-CH2CF3) CheckElec->Fluorine Yes (Lower pKa ok) Cyclopropyl Strategy C: Cyclopropyl Bioisostere CheckElec->Cyclopropyl No (Maintain pKa)

Figure 2: Decision matrix for selecting the appropriate stabilization strategy.

References
  • Bhattarai, P., et al. (2026).[7] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[7] Link

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Link

  • Vertex Pharmaceuticals. (2022). Recent Updates on the Development of Deuterium-Containing Drugs. PMC. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Technical Support Center: Resolving Amine Peak Tailing in LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome. You are accessing the Advanced Separations Knowledge Base . I am Dr. Aris Thorne, Senior Application Scientist.

Peak tailing of amine compounds is not just an aesthetic issue; it is a symptom of fundamental chemical incompatibility that compromises quantitation limits (LOQ) and spectral integrity. When a basic amine tails, it indicates that your analyte is engaging in secondary interactions—often electrostatic—that are fighting against your primary retention mechanism.

This guide moves beyond generic advice. We will dismantle the mechanism of tailing, implement self-validating chemical controls, and optimize your hardware for basic analytes.

Module 1: The Mechanistic Diagnostic (The "Why")

Before we fix the chromatography, we must understand the molecular behavior.

The Silanol Trap

Silica-based columns possess surface silanol groups (


). Even with advanced end-capping, residual silanols remain.[1][2]
  • The pKa Factor: Surface silanols have a pKa of approximately 3.5–4.5.

  • The Interaction: At pH > 4, silanols deprotonate to form

    
    . Basic amines (pKa ~9–10) are protonated (
    
    
    
    ) under typical reversed-phase conditions.
  • The Result: The positively charged amine binds electrostatically to the negatively charged silanol. This is a "secondary interaction" that delays a portion of the analyte population, creating the "tail."[2][3]

Visualization: The Tailing Mechanism

The following diagram illustrates the electrostatic interference causing the tailing.

SilanolInteraction Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (SiO⁻) Silica->Silanol pH > 3.5 Interaction Electrostatic Drag (Secondary Retention) Silanol->Interaction Attraction Amine Protonated Amine (R-NH₃⁺) Amine->Interaction Attraction PeakShape Result: Peak Tailing Interaction->PeakShape Kinetic Lag

Figure 1: Mechanism of amine peak tailing caused by electrostatic attraction between ionized silanols and protonated analytes.

Module 2: Mobile Phase Optimization (The Chemical Fix)

Your mobile phase is the first line of defense. We have two distinct strategies: High pH (Neutralization) or Low pH (Suppression).

Strategy A: The High pH Approach (Recommended for LC-MS)

If your column chemistry allows it (see Module 3), this is often the most effective method for basic amines.

  • The Logic: By raising the pH to 10 (above the amine's pKa), you force the amine into its neutral, un-ionized state (

    
    ). Neutral amines do not interact electrostatically with silanols.
    
  • The Protocol:

    • Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide.

    • pH Target: 10.0 (adjust with Ammonia).

    • Warning: Standard silica columns dissolve at pH > 8. You must use Hybrid Particle (e.g., BEH) or Polymer columns.

Strategy B: The Low pH Approach (Traditional)

If you are restricted to standard silica columns or specific solubility needs.

  • The Logic: Lower the pH < 3.0 to protonate the silanols (

    
    ), rendering them neutral.
    
  • The Problem: Formic acid (weak acid) often fails to fully suppress silanols. Trifluoroacetic acid (TFA) works well but suppresses MS ionization (signal killing).

  • The Solution: Use Difluoroacetic Acid (DFA) or elevated ionic strength.

Comparative Analysis of Modifiers
ModifierpKaIon Pairing StrengthMS Signal SuppressionTailing ReductionRecommendation
Formic Acid (0.1%) ~3.75NoneLowLow/ModerateGood for general use, often insufficient for strong bases.
TFA (0.05-0.1%) ~0.3StrongHigh HighAvoid in LC-MS if sensitivity is critical.
Difluoroacetic Acid (DFA) ~1.3ModerateModerateHighExcellent compromise for LC-MS.
Ammonium Formate (10mM) 3.75WeakLowModerateIncreases ionic strength to mask silanols.
Ammonium Hydroxide (pH 10) 9.25NoneLowSuperior Best for basic amines (requires hybrid column).

Expert Insight: "For LC-MS, avoid TFA when possible. If Formic Acid fails, switch to 0.1% DFA or move to High pH chromatography using a hybrid column." [1, 5]

Module 3: Stationary Phase Selection (The Hardware Fix)

Not all C18 columns are equal. For amines, the base particle technology dictates success.

Charged Surface Hybrid (CSH) Technology

This is the modern solution for low-pH amine analysis.

  • Mechanism: These columns have a low-level positive charge applied to the particle surface.

  • Effect: The positive surface repels the positively charged protonated amines, preventing them from reaching the silanols.

  • Benefit: Excellent peak shape using simple Formic Acid mobile phases, without needing ion-pairing agents like TFA. [4]

Ethylene-Bridged Hybrid (BEH)
  • Mechanism: Silica particles are reinforced with ethylene bridges, making them chemically resistant to high pH.

  • Benefit: Allows operation at pH 1-12.[4] Ideal for Strategy A (High pH) described in Module 2. [1, 4]

Protocol: Column Equilibration for Basic Compounds

When switching between low and high pH, or installing a new column for amines:

  • Flush: 100% Acetonitrile (20 column volumes) to remove storage solvent.

  • Condition: 50:50 Mobile Phase A/B (20 column volumes).

  • Passivate (Optional but recommended): Inject a high concentration standard of the analyte (or a generic base like propranolol) 3-5 times. This saturates the most active silanol sites before your actual run.

Module 4: System & Sample Factors[5]

Sometimes the chemistry is perfect, but the plumbing is wrong.

The "Strong Solvent" Effect

Injecting a sample dissolved in 100% Methanol or Acetonitrile onto a high-aqueous initial gradient causes "fronting" or "tailing" because the analyte travels faster than the mobile phase initially.

  • Fix: Dilute sample in the starting mobile phase (e.g., 95% Water / 5% ACN).

Extra-Column Volume (Dead Volume)

Amine peaks are often narrow. Excessive tubing volume between the column and MS source will diffuse the band, creating an artificial tail.

  • Fix: Use 0.005" ID (Red) PEEK tubing or smaller for UHPLC/LC-MS connections.

Troubleshooting Workflow

Follow this logic gate to identify your root cause.

Troubleshooting Start Start: Peak Tailing Observed CheckSample 1. Check Sample Solvent Is it stronger than Mobile Phase A? Start->CheckSample Dilute Action: Dilute Sample in Mobile Phase A CheckSample->Dilute Yes CheckPH 2. Check Mobile Phase pH Is pH near analyte pKa? CheckSample->CheckPH No AdjustPH Action: Adjust pH +/- 2 units from pKa CheckPH->AdjustPH Yes CheckCol 3. Check Column Type Is it standard Silica? CheckPH->CheckCol No SwitchCol Action: Switch to CSH or Hybrid (High pH) CheckCol->SwitchCol Yes CheckSys 4. Check System Extra-column volume? CheckCol->CheckSys No Plumbing Action: Shorten tubing Reduce ID CheckSys->Plumbing Yes

Figure 2: Step-by-step decision tree for diagnosing peak tailing sources.

Frequently Asked Questions (FAQ)

Q: Can I use Phosphate buffer to fix tailing in LC-MS? A: No. Non-volatile salts like Phosphate will precipitate in the MS source, causing clogging and severe signal loss. Use volatile buffers like Ammonium Formate or Ammonium Acetate (10-20 mM). [6]

Q: I switched to a High pH (pH 10) method, but my column pressure is spiking. Why? A: You likely used a standard silica column. At pH > 8, the silica backbone dissolves, collapsing the bed and clogging the frit. You must use a column specified for high pH (e.g., Hybrid Particle or Polymer). [1, 4]

Q: Why does my amine tail in water but look fine in methanol? A: This suggests a solubility issue or secondary interaction that is disrupted by the organic solvent. However, in Reversed Phase, you cannot run 100% organic initially. Ensure your mobile phase has sufficient ionic strength (buffer concentration) to mask interactions during the aqueous phase of the gradient.

References

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.Link

  • Chromatography Online. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing.Link

  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Link

  • Agilent Technologies. Low and High pH Stability of an Agilent Poroshell HPH C18.Link

  • HALO Columns (AMT). Mobile Phase Additive Selection for LC-MS.Link

  • Shimadzu. Mobile phases compatible for LC/MS.Link

Sources

Technical Support Center: Advanced Strategies for Piperidine Nitrogen Protection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the nuanced challenges of piperidine synthesis. The nucleophilic and basic nature of the piperidine nitrogen often necessitates protection to prevent unwanted side reactions during synthetic transformations.[1][2] While standard protecting groups like Boc and Cbz are workhorses of organic synthesis, complex multi-step pathways demand a more sophisticated, orthogonal approach.

This document moves beyond a simple catalog of protecting groups. It is structured as a series of troubleshooting guides and in-depth FAQs to directly address the practical issues and strategic decisions you face at the bench. We will explore the causality behind experimental choices, providing not just protocols, but the reasoning to adapt them to your specific molecular context.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures and unexpected outcomes in a question-and-answer format.

Question: My N-Boc deprotection is sluggish or incomplete, even with strong acid. What's going wrong?

Answer: This is a common issue, often related to the reaction conditions, substrate, or reagent quality. Let's break down the potential causes and solutions.

  • Cause 1: Insufficient Acid Strength or Stoichiometry. While Trifluoroacetic Acid (TFA) is standard, some substrates can be stubborn. The salt formed between the deprotected piperidinium and the trifluoroacetate anion can sometimes hinder the reaction's progress.

    • Solution: A common and effective alternative is using a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether (typically 4M).[1] This often provides faster and cleaner conversions. Ensure you are using a significant excess of acid (e.g., 10-20 equivalents or using the acid as the solvent).

  • Cause 2: Scavenger Issues. During Boc cleavage, the highly electrophilic tert-butyl cation is generated.[3] If your piperidine derivative contains other nucleophilic sites (like indoles, thiols, or methoxy-activated aromatic rings), this cation can cause unwanted alkylation.

    • Solution: Always include a scavenger in your deprotection cocktail. Triisopropylsilane (TIS) or thiophenol are excellent choices to trap the tert-butyl cation.[3][4]

  • Cause 3: Solvent Effects. The choice of solvent can impact the efficiency of the deprotection.

    • Solution: Dichloromethane (DCM) is the most common solvent. If you observe poor solubility of your starting material, you might consider switching to neat TFA or a TFA/DCM mixture.

Troubleshooting Flowchart: Incomplete N-Boc Deprotection

start Incomplete N-Boc Deprotection Observed check_acid Check Acid Reagent & Conditions start->check_acid check_scavenger Are scavengers present for sensitive substrates? check_acid->check_scavenger Yes acid_ok Switch to 4M HCl in Dioxane. Increase equivalents. check_acid->acid_ok No check_solvent Is the substrate fully dissolved? check_scavenger->check_solvent Yes scavenger_ok Add Triisopropylsilane (TIS) or Anisole. check_scavenger->scavenger_ok No solvent_ok Switch to neat TFA or TFA/DCM mixture. check_solvent->solvent_ok No end Re-run Reaction & Monitor by TLC/LC-MS check_solvent->end Yes acid_ok->end scavenger_ok->end solvent_ok->end

Caption: Troubleshooting logic for incomplete N-Boc deprotection.

Question: I'm trying to N-alkylate my piperidine, but I'm getting a significant amount of a quaternary ammonium salt as a byproduct. How can I prevent this?

Answer: The formation of a quaternary ammonium salt indicates over-alkylation of the piperidine nitrogen, a common side reaction when the newly formed tertiary amine is still sufficiently nucleophilic to react with another equivalent of your alkylating agent.[5]

  • Cause 1: Reactive Alkylating Agent. Highly reactive agents like methyl iodide or benzyl bromide are particularly prone to causing over-alkylation.

  • Cause 2: Stoichiometry and Addition Rate. Using an excess of the alkylating agent or adding it too quickly creates a high local concentration, favoring the second alkylation event.

Solutions to Promote Mono-Alkylation:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the piperidine relative to the alkylating agent.[5]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the electrophile, favoring mono-alkylation.[5]

  • Choice of Base: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of a base like potassium carbonate, which can increase the reaction rate indiscriminately.

  • Protect-Alkylate-Deprotect Strategy: For particularly challenging substrates, a two-step approach is foolproof. Protect the piperidine nitrogen (e.g., with an aralkyl group like benzyl), perform the alkylation (which will form a quaternary salt), and then deprotect.[6] For instance, N-benzylation followed by N-methylation and subsequent debenzylation via hydrogenolysis is a classic route to an N-methyl piperidine.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the best N-protecting group for my multi-step synthesis?

Answer: The ideal protecting group is easily introduced, stable to all subsequent reaction conditions, and can be removed selectively in high yield without affecting other functional groups.[7][8] The choice is dictated entirely by your planned synthetic route. You must map out all future reaction conditions (acidic, basic, reductive, oxidative, organometallic) and choose a group that is orthogonal to them.

Decision-Making Workflow for N-Protecting Group Selection

start Select N-Protecting Group for Piperidine acid_check Are subsequent steps strongly acidic? start->acid_check base_check Are subsequent steps basic? acid_check->base_check No use_cbz Use Cbz (Hydrogenolysis) acid_check->use_cbz Yes reductive_check Will catalytic hydrogenation be used? base_check->reductive_check No use_boc Use Boc (Acid Labile) base_check->use_boc Yes use_fmoc Use Fmoc (Base Labile) reductive_check->use_fmoc No use_tfa Consider Trifluoroacetyl (Tfa) (Mild Base Labile) reductive_check->use_tfa Yes

Caption: A logical workflow for selecting an N-protecting group.

Q2: Can you provide a comparative overview of the most useful alternative protecting groups?

Answer: Absolutely. While Boc, Cbz, and Fmoc are standard, several other groups offer unique orthogonalities that can be critical for complex syntheses. The table below summarizes their key features.

Table 1: Comparison of N-Protecting Groups for Piperidines
Protecting GroupAbbreviationIntroduction Reagent(s)Stable ToLabile To (Deprotection Conditions)Key Advantage / Use Case
tert-Butoxycarbonyl Boc(Boc)₂O, NaHCO₃Base, Hydrogenolysis, most nucleophiles[3]Strong Acid (TFA; 4M HCl/Dioxane)[1][9]The most common, robust choice when acidic conditions are not required.
Benzyloxycarbonyl Cbz or ZCbz-Cl, NaHCO₃Acid, Base[1]Catalytic Hydrogenolysis (H₂, Pd/C)[1][10]Orthogonal to acid- and base-labile groups. Ideal if other reducible groups (alkenes, alkynes) are absent.
9-Fluorenylmethyloxycarbonyl FmocFmoc-Cl, Fmoc-OSuAcid, Hydrogenolysis[1][11]Base (20% Piperidine in DMF)[11][12]Orthogonal to Boc and Cbz. The gold standard in SPPS, useful whenever mild basic cleavage is needed.[13]
Trifluoroacetyl TfaTrifluoroacetic anhydride (TFAA) or Ethyl trifluoroacetateStrong Acid[14]Mild Base (K₂CO₃ in MeOH)[14]Excellent orthogonality with acid-labile groups like Boc. The electron-withdrawing group significantly reduces N-basicity.
Allyloxycarbonyl AllocAllyl chloroformateAcid, Base (most)Pd(0) catalysts (e.g., Pd(PPh₃)₄) with a scavenger[7]Orthogonal to most other groups. Useful for complex molecules where acid, base, and H₂ are all used elsewhere.
2-(Trimethylsilyl)ethoxycarbonyl TeocTeoc-OSuAcid, Base, HydrogenolysisFluoride sources (e.g., TBAF)[7]Provides a unique fluoride-based deprotection strategy, orthogonal to nearly all other common methods.

Q3: What is an "orthogonal protection strategy" and why is it important for a molecule like 4-hydroxypiperidine?

Answer: An orthogonal protection strategy is the use of multiple protecting groups in a single molecule, where each group can be removed with a specific set of reagents that do not affect the others.[2][15] This allows for the selective unmasking and reaction of one functional group while others remain protected.

For a molecule like 4-hydroxypiperidine, which has two reactive sites (the secondary amine and the secondary alcohol), this is critical.[1] You can protect the nitrogen and the oxygen with an orthogonal pair, allowing you to modify the rest of the molecule, and then deprotect one site at a time for further selective functionalization.

Orthogonal Deprotection Strategy Example

start 4-Hydroxypiperidine step1 1. (Boc)₂O 2. TBDMS-Cl protected N-Boc, O-TBDMS Protected Piperidine step1->protected Protection deprotect_N TFA / DCM protected->deprotect_N Acidic Deprotection deprotect_O TBAF / THF protected->deprotect_O Fluoride Deprotection free_N Free N, O-TBDMS Protected Piperidine deprotect_N->free_N free_O N-Boc, Free O Protected Piperidine deprotect_O->free_O

Caption: Orthogonal deprotection of N-Boc and O-TBDMS groups.

In this example, the N-Boc group is stable to the fluoride used to cleave the O-TBDMS silyl ether, and the O-TBDMS group is stable to the strong acid used to cleave the N-Boc carbamate.[1] This gives the chemist complete control over the order of subsequent reactions at the nitrogen or oxygen atoms.

Section 3: Key Experimental Protocols

These protocols are provided as a starting point. Always adapt them based on the specific solubility, reactivity, and scale of your own materials. Monitor all reactions by TLC or LC-MS.

Protocol 1: General Procedure for N-Boc Protection
  • Dissolve the piperidine derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.

  • Add a mild base, such as saturated aqueous sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).[5]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) portion-wise or as a solution in the reaction solvent.

  • Stir the mixture vigorously at room temperature for 2-16 hours until the starting material is consumed.

  • If using an aqueous mixture, separate the organic layer. Wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected piperidine, which can be purified by column chromatography if necessary.[1]

Protocol 2: General Procedure for N-Cbz Protection
  • Dissolve the piperidine derivative (1.0 eq) in a solvent like THF, DCM, or aqueous acetone.

  • Add a base such as sodium bicarbonate or potassium carbonate (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq). Caution: Cbz-Cl is a lachrymator.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product for purification.[1][5]

Protocol 3: N-Trifluoroacetyl (Tfa) Protection and Deprotection
  • Protection:

    • Dissolve the piperidine (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

    • Slowly add trifluoroacetic anhydride (TFAA) (1.2 eq).

    • Stir at 0 °C for 1 hour, then at room temperature for 2-4 hours.

    • Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry, and concentrate. Purify as needed.

  • Deprotection:

    • Dissolve the N-Tfa piperidine (1.0 eq) in methanol.

    • Add potassium carbonate (K₂CO₃) (2.0-3.0 eq) and a small amount of water (e.g., 10% v/v relative to methanol).

    • Stir the mixture at room temperature for 1-3 hours.[14]

    • Concentrate the mixture to dryness.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry, and concentrate to yield the deprotected piperidine.[14]

Protocol 4: Deprotection of N-Cbz via Catalytic Hydrogenolysis
  • Dissolve the N-Cbz piperidine derivative in a solvent such as methanol, ethanol, or ethyl acetate.

  • Add palladium on activated carbon (Pd/C, 10% w/w) as the catalyst (typically 5-10 mol% of Pd).

  • Purge the reaction flask with an inert gas (N₂ or Ar), then introduce hydrogen gas (H₂), typically via a balloon or a hydrogenation apparatus.

  • Stir the suspension vigorously under the H₂ atmosphere at room temperature. The reaction is often complete within 2-24 hours.

  • Once the reaction is complete, carefully purge the flask with an inert gas again.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.[10]

References

  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Google Patents. (2019).
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(11), 14266-14281. [Link]

  • ACS Publications. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Technology Networks. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • NPTEL. (n.d.). Protecting groups in organic synthesis. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • ACS Combinatorial Science. (2000). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [Link]

  • Thieme. (n.d.). 2 Protection of Functional Groups. [Link]

  • ResearchGate. (2014). Alternative to Piperidine in Fmoc Solid-Phase Synthesis | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. [Link]

  • ResearchGate. (2009). Amino Acid-Protecting Groups. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

Sources

Validation & Comparative

Comparison of ethyl vs. methyl pyrimidine substituents in SAR

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers

Executive Summary: The "Small" Change with Massive Impact

In the optimization of pyrimidine-based scaffolds—privileged structures in kinase, GPCR, and ion channel drug discovery—the transition between a methyl (-CH₃) and an ethyl (-CH₂CH₃) substituent is rarely trivial. While often treated as a simple "homologation" to modulate lipophilicity, this structural modification fundamentally alters the compound's steric profile, metabolic trajectory, and rotational entropy .

This guide objectively compares these two substituents, providing the experimental rationale needed to navigate the "Magic Methyl" effect versus the "Ethyl Extension" strategy.

Physicochemical & Structural Comparison

The choice between methyl and ethyl is a trade-off between compactness/efficiency (Ligand Efficiency) and hydrophobic reach .

FeatureMethyl (-CH₃) Ethyl (-CH₂CH₃) Medicinal Chemistry Implication
Molecular Weight +15 Da+29 DaEthyl decreases Ligand Efficiency (LE) unless potency gains are significant (>2-3x).

LogP (approx)
Base+0.5 to +0.6Ethyl significantly increases lipophilicity, potentially improving permeability but risking solubility and clearance.
Steric A-Value 1.70 kcal/mol1.75 kcal/molWhile A-values are similar, the rotational volume of ethyl is much larger, creating an "exclusion cone" that can clash with gatekeeper residues.
Rotational Degrees of Freedom 0 (C-C rotation is negligible)1 (C-C bond)Ethyl introduces an entropy penalty upon binding (

kcal/mol).
Electronic Effect Weakly Electron Donating (+I)Weakly Electron Donating (+I)Comparable inductive effects; minimal difference in pyrimidine ring pKa.
Pharmacological Implications: Potency & Selectivity
The "Magic Methyl" Effect

The methyl group is unique in its ability to displace high-energy water molecules from narrow hydrophobic pockets without incurring a significant steric penalty.

  • Mechanism: Displaces solvating water (

    
    ) and fills small hydrophobic voids (van der Waals contacts).
    
  • Outcome: Frequently results in a 10-fold potency boost (approx. 1.4 kcal/mol binding energy) when positioned correctly (e.g., pointing into a ribose pocket or gatekeeper region).

  • Risk: If the pocket is too shallow, a methyl group acts as a "steric wedge," destroying binding affinity completely.

The "Ethyl Extension"

The ethyl group is often employed when the methyl group fails to reach a distal hydrophobic patch or when selectivity is required.

  • Selectivity Valve: The added bulk of the ethyl group can exploit subtle differences in active site volume between isoforms (e.g., CDK2 vs. CDK4). If the off-target has a slightly smaller pocket, the ethyl group will clash, driving selectivity.

  • Conformational Locking: In some atropisomeric systems, an ethyl group can lock a specific conformation more effectively than a methyl group due to the higher barrier to rotation.

Metabolic Stability & Toxicology[1]

This is the most critical differentiator. The metabolic fates of these two groups differ radically, often determining the half-life (


) of the drug candidate.
Methyl Metabolism[1][2]
  • Primary Route: Benzylic-like hydroxylation by CYPs (CYP3A4/2D6) to form a hydroxymethyl group.

  • Secondary Route: Further oxidation to an aldehyde (reactive/toxic) and then to a carboxylic acid .

  • Strategic Advantage: A methyl group on the pyrimidine ring can sometimes block metabolism at a distinct site on the scaffold by preventing P450 binding (see MPS1 Case Study below).

Ethyl Metabolism
  • 
    -Oxidation:  Hydroxylation at the terminal methyl group (similar to methyl metabolism).
    
  • 
     Oxidation:  Hydroxylation at the methylene position (benzylic-like), creating a secondary alcohol.
    
  • Liability: The ethyl group presents two distinct attack vectors for CYPs. Consequently, ethyl-substituted pyrimidines often have higher intrinsic clearance (

    
    ) than their methyl counterparts unless the ethyl group is buried deep within a hydrophobic pocket.
    
Visualization: Metabolic Decision Pathways

MetabolicPathways Figure 1: Divergent Metabolic Fates of Methyl vs. Ethyl Substituents Start Pyrimidine Core Methyl Methyl (-CH3) Start->Methyl Substituent Choice Ethyl Ethyl (-CH2CH3) Start->Ethyl HO_Methyl Hydroxymethyl (-CH2OH) Methyl->HO_Methyl CYP3A4 (Benzylic) Acid Carboxylic Acid (-COOH) HO_Methyl->Acid ADH/ALDH Omega Omega-Oxidation (-CH2CH2OH) Ethyl->Omega CYP (Terminal) Omega1 Omega-1 Oxidation (-CH(OH)CH3) Ethyl->Omega1 CYP (Benzylic) Ketone Acetyl Metabolite (-C(=O)CH3) Omega1->Ketone Dehydrogenase

Case Study: The MPS1 Inhibitor Breakthrough

A pivotal example of the "Methyl Advantage" is found in the development of Monopolar Spindle 1 (MPS1) kinase inhibitors.

  • The Problem: A potent pyrido[3,4-d]pyrimidine series suffered from rapid metabolic turnover in Human Liver Microsomes (HLM).[3]

  • The Hypothesis: The metabolic instability was driven by P450 recognition of a distal aniline pharmacophore.

  • The Experiment: Researchers compared the des-methyl vs. 6-methyl analogs.

  • The Result: Introduction of the 6-methyl group did not just modulate potency; it drastically improved HLM stability.

    • Mechanism:[4][5] The methyl group altered the binding mode of the inhibitor within the CYP active site, effectively "masking" the liability.

    • Ethyl Comparison: An ethyl group in this position would likely have reintroduced instability via its own oxidative liabilities or steric clashes with the gatekeeper Met602 residue.

Experimental Protocols
Decision Logic: When to Synthesize Which?

Before entering the lab, apply this logic filter to save resources.

DecisionTree Figure 2: Strategic Decision Tree for Substituent Selection Start Start: Optimization Phase PocketSize Is the hydrophobic pocket restricted? Start->PocketSize Metabolic Is the scaffold metabolically labile? PocketSize->Metabolic No (Open) Methyl Prioritize METHYL PocketSize->Methyl Yes (Tight) Selectivity Is isoform selectivity required? Metabolic->Selectivity No Metabolic->Methyl Yes (Blocker) Selectivity->Methyl No (Ligand Eff.) Ethyl Prioritize ETHYL Selectivity->Ethyl Yes (Clash Design)

Protocol: Microwave-Assisted Suzuki Coupling (C4-Alkylation)

This protocol is optimized for installing methyl/ethyl groups on chloropyrimidines, which are notoriously less reactive than bromides.

Objective: Synthesize 4-methyl/ethyl-substituted pyrimidines from 2,4-dichloropyrimidine.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 eq)

  • Boronic Acid: Methylboronic acid (or Potassium Methyltrifluoroborate) vs. Ethylboronic acid (1.2 - 1.5 eq)

  • Catalyst:

    
     (0.5 - 1.0 mol%)
    
  • Base:

    
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Inert Setup: Purge the reaction vial with Argon/Nitrogen. Oxygen is the enemy of this reaction, leading to homocoupling.

  • Dissolution: Dissolve 2,4-dichloropyrimidine and the boronic acid in 1,4-dioxane.

  • Activation: Add the

    
     catalyst and stir for 2 minutes before adding the base.
    
  • Basification: Add the aqueous

    
    .
    
  • Irradiation: Seal the vessel and heat in a microwave reactor at 100°C for 15 minutes .

    • Note: Conventional heating requires 12-24 hours; microwave is essential for high throughput.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Nuance:

  • Methyl Challenge: Methylboronic acid is prone to protodeboronation . If yields are low (<40%), switch to Potassium Methyltrifluoroborate or use anhydrous conditions with

    
    .
    
  • Ethyl Challenge: Ethylboronic acid is generally more stable but can undergo

    
    -hydride elimination if the catalyst cycle is slow. Ensure high catalyst activity (fresh Pd).
    

Synthesis Figure 3: Microwave-Assisted C4-Alkylation Workflow Step1 Reagent Prep: 2,4-Dichloropyrimidine + R-B(OH)2 (Solvent: Dioxane) Step2 Catalyst Addition: Pd(PPh3)4 (0.5 mol%) Purge with Ar Step1->Step2 Step3 MW Irradiation: 100°C, 15 min Base: K2CO3 Step2->Step3 Step4 Workup & Purification Step3->Step4

References
  • BenchChem. (2025).[6] Comparative Analysis of 4-Ethyl-6-methylpyrimidine and its Analogs: A Guide for Researchers. Retrieved from

  • Schönherr, H., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • Jorgensen, W. L. (2021). Magic Methyl Effects in Drug Design. Juniper Publishers. Retrieved from

  • Polak, J., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Semantic Scholar. Retrieved from

  • Testa, B., & van de Waterbeemd, H. (2001). Lipophilicity in PK design: methyl, ethyl, futile. Journal of Computer-Aided Molecular Design. Retrieved from

Sources

Comparative Guide: Structural Elucidation & Stability Profiling of Piperidine-Pyrimidine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide targets medicinal chemists and structural biologists working with piperidine-pyrimidine scaffolds , a privileged structure in kinase inhibitors (e.g., CDK2, ALK, EGFR targets). While the pyrimidine ring provides a rigid H-bond acceptor motif for the kinase hinge region, the attached piperidine ring introduces conformational flexibility (chair/boat isomerism) and solubility challenges .

This document objectively compares structural analysis techniques, validating why Single Crystal X-Ray Diffraction (SC-XRD) remains the superior method for resolving tautomeric ambiguity and absolute configuration in these complexes, while positioning Powder XRD (PXRD) as the requisite tool for bulk phase monitoring.[1]

Part 1: The Structural Challenge

The Flexibility/Solubility Paradox

In drug design, replacing a planar phenyl or pyridine ring with a saturated piperidine ring is a common "scaffold hopping" strategy to improve solubility and introduce sp3 character (escaping "Flatland"). However, this introduces specific crystallographic challenges:

  • Conformational Disorder: The piperidine ring rapidly interconverts between chair and twisted-boat conformers in solution. In the solid state, it must lock into a single low-energy conformation, often leading to polymorphism.

  • Tautomeric Ambiguity: The pyrimidine ring can exist in multiple tautomeric forms (lactam-lactim or amine-imine), which drastically affects binding affinity.

Part 2: Comparative Analysis of Crystallization Strategies

To obtain the high-quality crystals required to resolve these structural ambiguities, standard precipitation methods often fail. Below is a comparison of crystallization methodologies specifically for piperidine-pyrimidine salts and co-crystals.

MethodologyMechanismSuitability for Piperidine-PyrimidinesProsCons
Slow Evaporation Gradual supersaturation via solvent loss.Low Simple setup.Piperidine flexibility often leads to oils or amorphous solids before crystallization occurs.
Vapor Diffusion (Sitting/Hanging Drop)Controlled equilibration between solvent and anti-solvent.High (Gold Standard) Slow, controlled nucleation allows the piperidine ring to order into the thermodynamically stable chair conformation.Time-consuming (3-14 days). Requires precise solvent miscibility matching.
Liquid-Assisted Grinding (LAG) Mechanical energy + trace solvent.Medium Excellent for screening co-crystal formation (e.g., with dicarboxylic acids).Produces microcrystalline powders suitable for PXRD only, not SC-XRD.[1]
Slurry Conversion Thermodynamic equilibration in saturated solution.High (for Scale-up) Ensures conversion to the most stable polymorph.Requires large amounts of API.
Expert Insight: Why Vapor Diffusion Wins

For piperidine-pyrimidine complexes, Vapor Diffusion is the superior choice for structural elucidation. The slow diffusion rate of the anti-solvent (typically Hexane or Diethyl ether) into the solvated API (typically in Methanol or DCM) suppresses the kinetic trapping of the amorphous phase, allowing the flexible piperidine ring to pack efficiently via intermolecular H-bonds (N-H...N).

Part 3: Analytical Hierarchy (SC-XRD vs. PXRD)

Once solid material is obtained, the choice of analytical technique dictates the depth of structural insight.

Comparative Technical Data
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Solid-State NMR (ssNMR)
Primary Output 3D Atomic Coordinates (XYZ), Absolute Configuration.Diffractogram (2θ vs Intensity), Phase Purity.[1]Local atomic environment, dynamics.
Resolution Atomic (< 0.8 Å).Bulk Phase (Lattice parameters).Molecular site-specific.
Tautomer Resolution Definitive. Can locate H-atoms on Pyrimidine nitrogens.Inferred. Relies on reference patterns; cannot solve unknown tautomers easily.High. Distinct shifts for N-H vs N=.
Sample Requirement Single crystal (>0.1 mm).~10-50 mg powder.~50-100 mg powder.
Throughput Low (1 sample/hour to day).High (mins/sample).Low.
Critical Application: Resolving Tautomerism

In pyrimidine-based kinase inhibitors, the H-bond donor/acceptor pattern is critical for binding to the hinge region (e.g., Valine/Leucine backbone).

  • SC-XRD allows you to visualize the electron density map (

    
    ). You can explicitly see the electron density of the Hydrogen atom attached to the Pyrimidine Nitrogen, confirming the tautomer.
    
  • PXRD cannot distinguish these subtle atomic shifts in a de novo structure.

Part 4: Experimental Protocol

Protocol: Vapor Diffusion Co-Crystallization of Piperidine-Pyrimidine

Objective: Grow X-ray quality single crystals of a Piperidine-Pyrimidine derivative with a dicarboxylic acid co-former (e.g., Fumaric Acid) to stabilize the lattice.

Materials:

  • API: Piperidine-Pyrimidine derivative (purity >98%).

  • Co-former: Fumaric Acid (1:1 molar equivalent).

  • Solvent A (Good Solvent): Methanol or Ethanol (HPLC grade).

  • Solvent B (Anti-Solvent): Diethyl Ether or n-Hexane.

Workflow:

  • Dissolution: Dissolve 10 mg of API and 1 equivalent of Fumaric Acid in 1.0 mL of Solvent A. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial (inner vial).

  • Setup: Place the open inner vial inside a larger 20 mL scintillation vial (outer vial).

  • Diffusion Initiation: Carefully pipette 5-8 mL of Solvent B into the outer vial. The liquid level of Solvent B should be lower than the rim of the inner vial.

  • Sealing: Tightly cap the outer vial. Seal with Parafilm to prevent rapid evaporation.

  • Incubation: Store at 4°C (refrigerator) or 20°C (controlled room temp) in a vibration-free environment.

    • Note: Lower temperature (4°C) favors slower nucleation, yielding fewer but higher-quality crystals.

  • Harvesting: Check after 48-72 hours. Crystals should appear as prisms or blocks. Harvest using a cryo-loop and immediately immerse in Paratone oil for SC-XRD mounting.

Part 5: Visualization of Workflows

Diagram 1: Crystallization Decision Matrix

This logic tree guides the researcher from the pure API to the correct crystallization method based on solubility and stability.

CrystallizationStrategy Start Start: Piperidine-Pyrimidine API SolubilityCheck Check Solubility Profile Start->SolubilityCheck HighSol High Solubility (MeOH/EtOH) SolubilityCheck->HighSol LowSol Low Solubility (DMSO/DMF) SolubilityCheck->LowSol Decision1 Goal: Structure or Bulk? HighSol->Decision1 Method_Slurry Method: Slurry Conversion (Heated) LowSol->Method_Slurry Force Equilibrium Method_Vapor Method: Vapor Diffusion (Methanol + Ether) Decision1->Method_Vapor High Res Structure Method_Grind Method: Liquid Assisted Grinding (Screening) Decision1->Method_Grind Rapid Screening Outcome_SC Outcome: Single Crystals (For SC-XRD) Method_Vapor->Outcome_SC Outcome_Powder Outcome: Microcrystalline Powder (For PXRD) Method_Slurry->Outcome_Powder Method_Grind->Outcome_Powder

Caption: Decision matrix for selecting the optimal crystallization technique based on solubility and analytical goals.

Diagram 2: Analytical Workflow & Data Integration

This diagram illustrates how SC-XRD and PXRD data are synthesized to validate the final drug form.

AnalyticalWorkflow Sample Crystalline Sample SCXRD SC-XRD Analysis (Single Crystal) Sample->SCXRD PXRD PXRD Analysis (Bulk Powder) Sample->PXRD Data_SC Data: Unit Cell, Space Group, Atomic Coordinates SCXRD->Data_SC Data_PX Data: 2-Theta Peaks, Phase Identity PXRD->Data_PX Simulate Simulate PXRD Pattern from SC-XRD Data Data_SC->Simulate Compare Overlay & Compare (Match = Phase Purity) Data_PX->Compare Simulate->Compare Result Validated Form (Ready for Bio-Assay) Compare->Result High Correlation

Caption: The "Gold Standard" workflow: Using SC-XRD to solve the structure and simulating a PXRD pattern to validate the bulk powder purity.

References

  • Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.[2] Retrieved from 1

  • National Institutes of Health (NIH). (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization.[3] PMC. Retrieved from 3

  • American Pharmaceutical Review. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development.[3] Retrieved from 4

  • Li, Y., et al. (2015). Importance of protein flexibility in ranking inhibitor affinities: modeling the binding mechanisms of piperidine carboxamides as Type I1/2 ALK inhibitors. PubMed.[5] Retrieved from 6

  • Barikah, K. Z., et al. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy. Retrieved from

  • Sampath, N., et al. (2025).[7] Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. ResearchGate. Retrieved from 7[8]

Sources

HPLC Method Validation for 1-(6-Ethylpyrimidin-4-yl)piperidin-4-amine: A Column Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 1-(6-Ethylpyrimidin-4-yl)piperidin-4-amine requires navigating complex molecular properties. This molecule features a weakly basic pyrimidine ring substituted with an ethyl group, and a highly basic primary aliphatic amine on a piperidine ring (estimated pKa ~9.5). This dual-basicity profile makes it highly susceptible to chromatographic distortions, requiring precise stationary phase selection and rigorous validation to meet regulatory standards.

Mechanistic Causality: The Silanol Challenge

In reversed-phase HPLC, analyte retention is typically achieved through nonspecific hydrophobic interactions with the stationary phase[1]. However, basic compounds like this compound frequently undergo secondary polar interactions with ionized residual silanol groups residing on the silica support surface[2].

The Causality of Peak Tailing: At a neutral or moderately acidic pH, the primary amine on the piperidine ring is protonated (cationic), while the acidic silanols on the silica surface are ionized (anionic). This powerful electrostatic attraction creates a secondary ion-exchange retention mechanism. The result is severe peak tailing (Asymmetry > 2.0), reduced theoretical plates, and compromised integration accuracy[3]. While mobile phase additives like triethylamine (TEA) can act as silanol suppressors, they rapidly accelerate the hydrolysis of the stationary phase, drastically reducing column lifetime[3].

Column Chemistry Comparison & Selection Strategy

To establish a method compliant with ICH Q2(R2) guidelines[4], we evaluated three distinct column chemistries. The objective was to eliminate secondary interactions mechanistically, rather than relying on harsh mobile phase additives.

Table 1: Column Performance Comparison for this compound
Column ChemistryMobile Phase pHPeak Asymmetry (As)Theoretical Plates (N)Mechanism of Action / Limitation
Standard Type-B C18 2.5 (0.1% Formic Acid)2.454,500Fails to shield highly acidic isolated silanols; severe electrostatic tailing.
Polar-Embedded C18 2.5 (0.1% Formic Acid)1.608,200Embedded amide groups provide a hydration layer that partially shields silanols.
Ethylene-Bridged Hybrid (BEH) C18 10.5 (10mM NH₄HCO₃)1.05 12,500 High-pH stability allows for complete amine deprotonation, eliminating ion exchange.

Expertise Insight (Why the Hybrid Column Wins): We do not merely screen columns; we exploit the analyte's pKa. By utilizing a Hybrid BEH C18 column capable of withstanding pH 12, we can operate the mobile phase at pH 10.5—one full pH unit above the primary amine's pKa. This forces the molecule into its neutral, free-base form. Without a positive charge, the amine cannot interact with the anionic silanols, instantly resolving peak tailing and maximizing column efficiency.

The Self-Validating ICH Q2(R2) Workflow

According to the updated ICH Q2(R2) guidelines, an analytical procedure must be demonstrated to be fit for its intended purpose through a lifecycle approach[4]. To guarantee scientific integrity, the validation workflow below operates as a self-validating system . Each parameter acts as an internal control for the others, ensuring that hidden analytical errors are mathematically flagged during execution.

Validation_Workflow N1 Analyte Profiling pKa & LogP Analysis N2 Column Selection (Hybrid vs. Polar-Embedded) N1->N2 N3 System Suitability As < 1.5, N > 2000 N2->N3 Optimize Mobile Phase N4 Specificity Forced Degradation N3->N4 N5 Linearity & Range R² > 0.999 N3->N5 N6 Accuracy & Precision %RSD < 2.0% N3->N6 N7 Robustness DoE Risk Assessment N4->N7 N5->N7 N6->N7 N8 ICH Q2(R2) Report Lifecycle Management N7->N8 Finalize Validation

Figure 1: Self-validating ICH Q2(R2) workflow for basic amine chromatography.

Step-by-Step Validation Methodologies

Step 1: Specificity via Forced Degradation

Self-Validation Check: Ensures that degradation products do not co-elute and artificially inflate downstream accuracy metrics.

  • Matrix Preparation: Expose the API to 0.1M HCl, 0.1M NaOH, 3% H₂O₂, UV light (254 nm), and thermal stress (60°C) for 24 hours.

  • Neutralization: Neutralize the acid/base stressed samples to prevent column shock and retention time shifts.

  • Chromatographic Analysis: Inject the stressed samples using the optimized BEH C18 method (pH 10.5).

  • Data Verification: Utilize Photodiode Array (PDA) peak purity analysis. The peak purity angle must be strictly less than the peak purity threshold across all stress conditions.

Step 2: Linearity & Range

Self-Validation Check: Incorporates a residual plot analysis. A high R² can mask non-linear saturation; residuals flag detector overload instantly.

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent (50:50 Water:Acetonitrile).

  • Serial Dilution: Create 5 concentration levels spanning 50% to 150% of the target analytical concentration (0.1 mg/mL).

  • Execution: Inject each level in triplicate.

  • Data Verification: Perform linear regression. R² must be ≥ 0.999, and the residual plot must show random distribution within ±2.0% of the regression line.

Step 3: Accuracy (Recovery)

Self-Validation Check: Spiking into a stressed matrix isolates extraction inefficiency from detector drift.

  • Spiking: Spike known amounts of the reference standard into a blank formulation matrix at 80%, 100%, and 120% levels.

  • Extraction: Process the samples using the standard sample preparation workflow (e.g., vortexing and 0.2 µm PTFE filtration).

  • Analysis: Analyze in triplicate per level (9 total determinations).

  • Data Verification: Calculate % recovery against a neat standard curve. Acceptance criteria: 98.0% - 102.0%.

Step 4: Precision (Repeatability & Intermediate)
  • Repeatability: Prepare 6 independent sample preparations at the 100% concentration level and inject sequentially.

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system, repeat the 6 preparations.

  • Data Verification: The %RSD for both sets must be < 2.0%. Compare the means of the two sets using a Student's t-test to statistically prove method ruggedness.

Step 5: Robustness (DoE Approach)
  • Parameter Variation: Deliberately alter mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).

  • Execution: Run a fractional factorial Design of Experiments (DoE).

  • Data Verification: System Suitability Testing (SST) criteria (Asymmetry < 1.5, Resolution > 2.0) must pass under all perturbed conditions.

Quantitative Validation Results

Table 2: ICH Q2(R2) Validation Results Summary (BEH C18 Column)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Peak purity angle < thresholdAngle: 0.12, Threshold: 0.25Pass
Linearity R² ≥ 0.999, Residuals ≤ 2%R² = 0.9998, Max Residual = 0.8%Pass
Accuracy 98.0% - 102.0% Recovery99.4% - 100.2%Pass
Repeatability %RSD ≤ 2.0% (n=6)0.65%Pass
Intermediate Precision %RSD ≤ 2.0% (n=12)0.82%Pass
Robustness SST criteria met across DoEAs < 1.15, Rs > 3.5Pass

Conclusion

The chromatographic behavior of this compound is heavily dictated by the ionization state of its primary amine. While standard Type-B silica and polar-embedded columns suffer from secondary silanol interactions, migrating to an Ethylene-Bridged Hybrid (BEH) C18 column operating at pH 10.5 mechanistically eliminates peak tailing. By pairing this optimized chemistry with a self-validating ICH Q2(R2) workflow, laboratories can ensure absolute data integrity, method ruggedness, and seamless regulatory compliance.

References

1.[3] Phenomenex. "Overcoming Peak Tailing of Basic Analytes." Phenomenex Technical Notes. Available at: [Link] 2.[1] Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Guides. Available at: [Link] 3.[4] European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures." Available at: [Link] 4.[2] Chromatography Online. "HPLC Diagnostic Skills II – Tailing Peaks." LCGC. Available at: [Link]

Sources

A Senior Application Scientist’s Guide to Assessing the Metabolic Clearance of Ethyl-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Scaffold and the Metabolic Hurdle

For researchers in drug discovery, the pyrimidine ring is a familiar and valuable scaffold. Its presence in numerous therapeutic agents is a testament to its versatile chemical properties and ability to engage with a wide array of biological targets. However, the journey from a promising hit to a clinical candidate is fraught with challenges, one of the most significant being metabolic clearance. The rate at which a compound is metabolized and eliminated from the body is a critical determinant of its pharmacokinetic profile, directly influencing its half-life, bioavailability, and ultimately, its therapeutic efficacy and safety.[1]

This guide provides a comparative framework for assessing the metabolic clearance of ethyl-substituted pyrimidines. We will delve into the fundamental principles of metabolic stability, compare the industry-standard in vitro models, and provide detailed, field-proven protocols. The objective is to equip you, our fellow scientists and drug development professionals, with the knowledge to design insightful experiments, interpret the resulting data, and make informed decisions to advance your discovery programs.

Pillars of Metabolic Clearance: A Conceptual Overview

Drug metabolism is the body's mechanism for converting chemical compounds into more water-soluble forms that can be easily excreted. This process predominantly occurs in the liver and is broadly categorized into two phases.[2][3][4]

  • Phase I (Functionalization): This phase introduces or exposes functional groups (e.g., -OH, -NH2, -SH) on the parent compound. These reactions are primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the oxidative metabolism of a vast number of drugs.[5][6][7][8][9] For ethyl-substituted pyrimidines, the ethyl group is a prime target for CYP-mediated oxidation.

  • Phase II (Conjugation): In this phase, an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group introduced in Phase I. This conjugation step, often mediated by enzymes like UDP-glucuronosyltransferases (UGTs), significantly increases the compound's water solubility, facilitating its elimination.[10][11][12][13][14][15]

The interplay between these two phases dictates the overall metabolic clearance of a compound. A compound that is rapidly metabolized in Phase I will likely have a short half-life and low oral bioavailability.

cluster_0 Metabolic Clearance Pathway A Lipophilic Drug (e.g., Ethyl-Substituted Pyrimidine) B Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Mediated by CYP Enzymes A->B Functionalization C Phase II Metabolism (Conjugation) Mediated by UGTs, SULTs, etc. B->C Increased Polarity D Hydrophilic Metabolite (Excreted) C->D Excretion

Caption: General pathway of drug metabolism.

For an ethyl-substituted pyrimidine, the primary metabolic liability often lies in the ethyl group itself. CYP enzymes can hydroxylate the ethyl side chain, which can then be further oxidized to an aldehyde and then a carboxylic acid, or be directly conjugated in a Phase II reaction.

cluster_1 Potential Metabolic Pathway Parent Ethyl-Pyrimidine (Parent Compound) Metabolite1 Hydroxyethyl-Pyrimidine Parent->Metabolite1 CYP-mediated Hydroxylation Metabolite2 Pyrimidine-Acetic Acid Metabolite1->Metabolite2 Further Oxidation Metabolite3 Glucuronide Conjugate Metabolite1->Metabolite3 UGT-mediated Glucuronidation

Caption: Potential metabolic fate of an ethyl group.

Comparative Guide to In Vitro Metabolic Stability Assays

The foundation of assessing metabolic clearance in drug discovery lies in robust in vitro assays. These models provide a rapid and cost-effective way to rank compounds and guide medicinal chemistry efforts.[5] The two most widely used systems are liver microsomes and hepatocytes.

The Workhorse: Liver Microsomal Stability Assay

This assay is the frontline tool for early-stage screening, primarily evaluating Phase I metabolism.[6]

  • Scientific Principle: Liver microsomes are subcellular vesicles derived from the endoplasmic reticulum of hepatocytes.[7] They contain a high concentration of CYP enzymes but lack the cytosolic Phase II enzymes and the complete cellular machinery.[5][7] The assay measures the disappearance of the parent compound over time when incubated with microsomes and the essential cofactor, NADPH.[5]

  • Causality Behind Experimental Choices: We use microsomes because they provide a concentrated, easy-to-handle source of the most common oxidative metabolic enzymes (CYPs). The requirement for NADPH is critical; it is the reducing equivalent necessary for the CYP catalytic cycle. A control incubation without NADPH is essential to confirm that the observed compound loss is indeed enzymatic.[6]

  • Advantages: High-throughput, relatively low cost, and excellent for identifying compounds with major Phase I metabolic liabilities.[7][16]

  • Limitations: Lacks Phase II enzymes and cellular transporters, which can sometimes lead to an under-prediction of total in vivo clearance.

cluster_2 Microsomal Stability Assay Workflow A Prepare Reagents (Buffer, Microsomes, Test Compound, NADPH) B Incubate at 37°C A->B C Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) B->C D Quench Reaction (Cold Acetonitrile + Internal Standard) C->D E Centrifuge (Pellet Protein) D->E F Analyze Supernatant (LC-MS/MS) E->F G Data Analysis (t½, CLint) F->G

Caption: Workflow of the microsomal stability assay.

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[5]

    • Prepare a stock solution of the test ethyl-substituted pyrimidine (e.g., 10 mM in DMSO).[5]

    • Prepare an NADPH regenerating system solution.[17]

    • Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5-1.0 mg/mL) with cold phosphate buffer.[5]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound working solution (final concentration typically 1 µM) at 37°C.[6]

    • Initiate the reaction by adding the pre-warmed NADPH solution.[6]

    • Incubate the reaction mixture at 37°C with shaking.[5]

  • Sample Collection and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.[5]

    • Immediately terminate the reaction by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard to precipitate proteins and halt metabolism.[5][6][7]

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed (e.g., 4,000 x g) for 15 minutes to pellet the precipitated proteins.[6]

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

  • Data Analysis:

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

    • Plot the natural logarithm (ln) of the percent remaining of the parent compound versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration) * 1000.[6]

The Gold Standard: Hepatocyte Stability Assay

For a more physiologically relevant assessment, the hepatocyte stability assay is the preferred method.

  • Scientific Principle: This assay utilizes intact, cryopreserved primary hepatocytes, which contain the full complement of both Phase I and Phase II metabolic enzymes, as well as cellular transporters.[2][3][4][10] This provides a comprehensive view of a compound's metabolic fate within a cellular context.[4]

  • Causality Behind Experimental Choices: We use whole cells to capture the synergistic action of all metabolic pathways and transport processes that a compound would encounter in the liver. Assessing cell viability (e.g., via trypan blue) before the experiment is a critical quality control step to ensure the metabolic machinery is functional.[5]

  • Advantages: Provides a more accurate prediction of in vivo hepatic clearance by incorporating both Phase I and II metabolism.[3][10][18] It can also be used for metabolite identification.[10]

  • Limitations: Lower throughput, higher cost, and more technically demanding than the microsomal assay.

cluster_3 Hepatocyte Stability Assay Workflow A Thaw & Prepare Hepatocytes (Assess Viability) B Incubate Hepatocytes with Test Compound at 37°C A->B C Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) B->C D Quench Reaction (Cold Acetonitrile + Internal Standard) C->D E Centrifuge (Pellet Debris) D->E F Analyze Supernatant (LC-MS/MS) E->F G Data Analysis (t½, CLint) F->G cluster_4 Drug Discovery Progression A High-Throughput Screen (Microsomal Stability) B Lead Optimization (Hepatocyte Stability, Metabolite ID) A->B Filter unstable compounds C Candidate Selection B->C Select stable candidates D In Vivo PK Study (Rodent) C->D Confirm in vivo properties E Preclinical Development D->E Advance to safety studies

Caption: Progression from in vitro to in vivo assessment.

Conclusion

Assessing the metabolic clearance of ethyl-substituted pyrimidines is a multi-faceted process that relies on a tiered, logical progression of experiments. By starting with high-throughput microsomal assays to quickly identify major liabilities and then moving to the more physiologically relevant hepatocyte model for promising candidates, researchers can efficiently triage compounds. This systematic approach, which explains the causality behind each experimental choice, allows for the rational design of molecules with improved metabolic stability. Ultimately, integrating these robust in vitro methodologies with definitive in vivo PK studies provides the comprehensive data package required to confidently advance new pyrimidine-based therapeutics toward the clinic.

References

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • BioDuro. ADME Hepatocyte Stability Assay. Available from: [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. Available from: [Link]

  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. Available from: [Link]

  • Domainex. Hepatocyte Stability Assay. Available from: [Link]

  • Bienta. Hepatocyte Stability (mouse, rat). Available from: [Link]

  • ProBio CDMO. In Vivo Pharmacokinetics (PK) Studies for Biologics. Available from: [Link]

  • Sygnature Discovery. in vivo Pharmacokinetic & Pharmacodynamic Studies. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. Available from: [Link]

  • van der Ende, M., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Orphanet Journal of Rare Diseases. Available from: [Link]

  • Di, L., et al. (2004). Experimental design on single-time-point high-throughput microsomal stability assay. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Hori, Y., et al. (1992). [Quantitation of purine-pyrimidine metabolites and allopurinol-oxipurinol in biological fluids]. Sangyo Ika Daigaku Zasshi. Available from: [Link]

  • Frontiers. The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Available from: [Link]

  • Wikipedia. Pyrimidine metabolism. Available from: [Link]

  • Gan, J., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Frontiers. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Available from: [Link]

  • ASH Publications. (2024). Reprogramming of pyrimidine nucleotide metabolism supports vigorous cell proliferation of normal and malignant T cells. Blood Advances. Available from: [Link]

  • SMPDB. Pyrimidine Metabolism. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals. Aging. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences. Available from: [Link]

  • National Center for Biotechnology Information. (2007). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. British Journal of Clinical Pharmacology. Available from: [Link]

  • bioRxiv. (2025). Nitrogen metabolism profiling reveals cell state-specific pyrimidine synthesis pathway choice. Available from: [Link]

  • MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules. Available from: [Link]

  • Taylor & Francis. UDP-glucuronosyltransferase – Knowledge and References. Available from: [Link]

  • PLOS One. (2015). Drug-Metabolizing Activity, Protein and Gene Expression of UDP-Glucuronosyltransferases Are Significantly Altered in Hepatocellular Carcinoma Patients. Available from: [Link]

  • MDPI. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals. Available from: [Link]

  • Wikipedia. Glucuronosyltransferase. Available from: [Link]

  • National Center for Biotechnology Information. (2026). A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy. RSC Advances. Available from: [Link]

  • MDPI. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences. Available from: [Link]

  • National Center for Biotechnology Information. (2011). Targeting Purine and Pyrimidine Metabolism in Human Apicomplexan Parasites. Current Pharmaceutical Design. Available from: [Link]

  • ResearchGate. (2007). Regulation of pyrimidine metabolism in plants. Available from: [Link]

  • ResearchGate. (2026). A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy. Available from: [Link]

  • MDPI. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. International Journal of Molecular Sciences. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(6-Ethylpyrimidin-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-(6-Ethylpyrimidin-4-yl)piperidin-4-amine Content Type: Operational Safety & Logistics Guide[1][2][3]

Executive Summary & Hazard Architecture

Core Directive: In the absence of a compound-specific Safety Data Sheet (SDS) from major registries for This compound , you must apply the Precautionary Principle .

Based on Structure-Activity Relationship (SAR) analysis of the constituent moieties—specifically the 4-aminopiperidine core and the pyrimidine ring—this compound must be handled as a High-Hazard Basic Amine .[1]

  • Primary Hazard Driver: The primary aliphatic amine on the piperidine ring (pKa ~10–11) confers high basicity.[1]

  • Predicted GHS Classification:

    • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1][2]

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

    • Sensitization: Potential respiratory/skin sensitizer (characteristic of pyrimidine intermediates).[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE.[1] The basicity of this compound requires barrier protection against caustic burns.[1]

PPE Selection Table
ComponentSpecificationRationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil)Aliphatic amines can permeate thin latex rapidly.[1] Double nitrile provides a breakthrough time >480 mins [1].[1]
Eye/Face Chemical Splash Goggles (Optional: Face Shield)Standard safety glasses are insufficient for corrosive solids/liquids.[1] A face shield is mandatory if handling >500 mg in solution.[1]
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Handling must occur in a certified fume hood.[1] If weighing fine powder outside a hood (discouraged), use a P100 respirator.[1]
Body Lab Coat (Poly/Cotton) + Chemical ApronCotton absorbs; polyester resists.[1] A chemical-resistant apron is required during solubilization steps.[1]

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (Solid State)

Risk: Inhalation of dust; Static discharge.[1]

  • Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure.[1] Dry amine powders are prone to static cling, increasing dispersion risk.[1]

  • Containment: Weigh inside a tared vial , not on weighing paper. This minimizes surface contamination during transfer.[1]

  • Decontamination: Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the hood.[1]

Phase B: Solubilization (Liquid State)

Risk: Exothermic reaction; Splashing.[1]

  • Solvent Choice: Soluble in DMSO and Methanol .[1] Sparingly soluble in water.[1]

  • Acid Warning: NEVER add this compound directly to concentrated acid.[1] The neutralization exotherm can cause "bumping" (flash boiling).[1]

    • Correct Protocol: Dissolve in neutral solvent first, then cool to 0°C before adding any acidic reagents.[1]

  • Spill Tray: Perform all liquid handling over a secondary containment tray (polypropylene).

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE escalation and spill response.

SafetyLogic Start Handling 1-(6-Ethylpyrimidin-4-yl) piperidin-4-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid Weighing Weighing Protocol: 1. Fume Hood ONLY 2. Antistatic Gun 3. Tared Vial Solid->Weighing Solvent Solubilization: Avoid Conc. Acids Liquid->Solvent DustRisk Dust Generation Risk? Weighing->DustRisk DustRisk->Weighing Low Respirator ADD: N95/P100 Mask DustRisk->Respirator High SplashRisk Volume > 10mL? Solvent->SplashRisk SplashRisk->Solvent No FaceShield ADD: Face Shield + Chem. Apron SplashRisk->FaceShield Yes

Figure 1: Dynamic PPE Assessment Workflow based on physical state and volume.[1]

Emergency Response & Disposal

Exposure Response[1][2][4][5][6]
  • Eye Contact: Immediate irrigation for 15 minutes .[1][4] Do not pause to remove contact lenses initially; flush over them, then remove if possible.[1]

  • Skin Contact: Wash with soap and water.[1][5][4] Do not use ethanol ; it may increase skin absorption of the pyrimidine moiety.[1]

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.[1]

Chemical Disposal[1][6][7]
  • Classification: Hazardous Organic Waste (Basic/Amine).[1]

  • Segregation: Do NOT mix with oxidizing waste (e.g., Nitric acid waste) or halogenated solvents if possible (to prevent side reactions).[1]

  • Destruction: High-temperature incineration is the preferred method for pyrimidine derivatives to ensure ring destruction [2].[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press (US).[1] [Link]

  • PubChem Compound Summary: 1-Ethylpiperidin-4-amine. (Accessed 2023).[1] Safety and Hazards Data (Read-Across Analog). National Center for Biotechnology Information.[1] [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Ethylpyrimidin-4-yl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(6-Ethylpyrimidin-4-yl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.